4-(2-Iodobenzyl)thiomorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-iodophenyl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYNNFFBWKJIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rationale for Academic Research Focus on Iodobenzyl Thiomorpholines
Historical Development and Initial Academic Inferences Regarding the Compound Class
The specific history of this compound is not extensively documented in isolation. Instead, its emergence is best understood by examining the development of its constituent parts: the thiomorpholine scaffold and substituted benzyl halides.
The thiomorpholine moiety, a six-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. jchemrev.com It is the thio-analog of morpholine (B109124), where the oxygen atom is replaced by sulfur. jchemrev.com Research into thiomorpholine and its derivatives has been active for decades, driven by their diverse pharmacological profiles, which include anticancer, antibacterial, antifungal, and antitubercular activities. jchemrev.comontosight.airesearchgate.net Early academic inferences centered on the thiomorpholine ring's ability to modulate a drug candidate's pharmacokinetic properties, such as increasing lipophilicity and providing a site for metabolic oxidation at the sulfur atom. mdpi.com The development of synthetic methods, such as the reaction of diethanolamine (B148213) with sodium sulfide (B99878) or the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride, enabled the broader exploration of thiomorpholine-based compounds. acs.org
Concurrently, the study of benzyl halides, such as 2-iodobenzyl bromide or chloride, has a long history in organic synthesis. wikipedia.org These compounds are classic alkylating agents used in nucleophilic substitution reactions, a cornerstone of organic chemistry since the late 19th century. libretexts.orgyoutube.com The presence of a halogen on the benzyl group makes it a reactive site for forming new carbon-heteroatom or carbon-carbon bonds. nii.ac.jp The iodine atom, in particular, is recognized for its utility in cross-coupling reactions and as a potential site for introducing radiolabels in diagnostic agents. acs.orgnih.gov
The conceptual synthesis of this compound, therefore, arises from the logical combination of these two well-understood classes of compounds. It represents a deliberate molecular design, likely achieved through a nucleophilic substitution reaction where the nitrogen atom of thiomorpholine displaces a halide from a 2-iodobenzyl halide. fortunejournals.comrsc.org The initial academic inference would be that this new compound synergistically combines the properties of its parents: the favorable biological scaffold of thiomorpholine and the reactive/functional handle of the iodobenzyl group.
Scope and Objectives of Scholarly Inquiry on this compound
Scholarly inquiry into this compound and its close analogs is primarily driven by its potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. The objectives of research involving this compound can be categorized as follows:
Synthesis of Novel Heterocyclic Systems: The iodobenzyl moiety serves as a key functional group for intramolecular cyclization reactions. Research has demonstrated that 2-(2-iodobenzyl) substituted compounds can undergo copper-catalyzed C-S bond cross-coupling reactions to form fused heterocyclic systems, such as tetrahydroisoquinoline-fused 1,3-benzothiazines. researchgate.net The primary objective here is to create novel and complex molecular architectures that are otherwise difficult to access.
Development of Radioligands and Imaging Agents: The iodine atom is a critical feature. It can be a stable isotope (I-127) or a radioactive isotope like I-123, I-124, or I-125. A major objective of incorporating an iodo-aryl group is the development of radiolabeled molecules for use as probes in biological systems or as agents for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). For instance, related structures like N6-(3-iodobenzyl) adenosine (B11128) derivatives have been explored for their potential as A3 adenosine receptor antagonists. nih.gov
Exploration as a Building Block in Medicinal Chemistry: The compound is a building block for creating libraries of potential drug candidates. mdpi.com The thiomorpholine part can interact with biological targets, while the iodobenzyl part allows for further chemical modifications (e.g., Suzuki or Sonogashira coupling) to explore the structure-activity relationship (SAR). nih.gov Research on related quinobenzothiazine derivatives, for example, has shown that modifications at various positions on the scaffold significantly influence their anticancer and antibacterial activities. nih.gov The objective is to systematically modify the structure to optimize potency and selectivity for a specific biological target.
The research findings related to the compound class are detailed in the following table, which highlights the synthetic utility and potential applications that guide the investigation of molecules like this compound.
Table 1: Research Objectives and Applications of the Thiomorpholine and Iodobenzyl Compound Classes
| Structural Moiety | Primary Research Objective | Example Application / Reaction Type | Supporting Evidence |
|---|---|---|---|
| Thiomorpholine | To serve as a biologically active scaffold or a bioisostere for the morpholine group. | Incorporation into molecules targeting cancer, tuberculosis, and microbial infections. jchemrev.comresearchgate.net | The thiomorpholine ring is a key component in a variety of active pharmaceutical ingredients and is explored for its diverse bioactivity profile. jchemrev.comacs.org |
| Iodobenzyl | To act as a reactive handle for creating complex molecules through cross-coupling reactions. | Used in copper-catalyzed C-S bond formation to synthesize fused heterocyclic systems. researchgate.net | The iodo-aryl group is a versatile precursor in transition-metal-catalyzed reactions for C-C and C-heteroatom bond formation. researchgate.netnih.gov |
| Iodobenzyl | To function as a precursor for radiolabeled compounds for medical imaging or biological assays. | Synthesis of radiolabeled A3 adenosine receptor antagonists for potential use in diagnostics. nih.gov | The iodine atom can be readily exchanged with a radioisotope, making iodinated compounds valuable for developing imaging agents. nih.gov |
| Combined Scaffold | To serve as a versatile building block in medicinal chemistry for generating libraries of new compounds. | Used as a precursor for derivatives tested as kinase inhibitors or antimycobacterial agents. mdpi.com | The combination allows for systematic structural modifications to probe structure-activity relationships. mdpi.comnih.gov |
Retrosynthetic Analysis of the this compound Core Structure
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. solubilityofthings.comdeanfrancispress.com For this compound, the primary disconnection is at the C-N bond, separating the thiomorpholine ring and the 2-iodobenzyl group. This approach suggests a nucleophilic substitution reaction as the key bond-forming step.
The analysis can be visualized as follows:
Target Molecule: this compound
Disconnection: Cleavage of the benzyl-nitrogen bond.
Synthons: A thiomorpholinyl anion (nucleophile) and a 2-iodobenzyl cation (electrophile).
Synthetic Equivalents: Thiomorpholine and a 2-iodobenzyl halide (e.g., 2-iodobenzyl chloride or bromide).
This retrosynthetic strategy simplifies the synthesis into two main challenges: the formation of the thiomorpholine heterocycle and the preparation of the 2-iodobenzyl halide precursor. Functional group interconversion (FGI) is a key consideration, allowing for the strategic manipulation of functional groups to facilitate the desired reactions. solubilityofthings.com
Classical Synthetic Routes to Thiomorpholine Derivatives
The synthesis of thiomorpholine and its derivatives can be achieved through various established methodologies. These routes primarily involve either the N-alkylation of a pre-formed thiomorpholine ring or the construction of the heterocyclic ring itself.
Nucleophilic Substitution Strategies for N-Alkylation
The most direct approach to synthesizing this compound is the N-alkylation of thiomorpholine with a suitable 2-iodobenzyl electrophile. sci-hub.segoogle.com This reaction falls under the category of nucleophilic substitution, where the nitrogen atom of the thiomorpholine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-iodobenzyl halide. chemrxiv.org
The general reaction is as follows: Thiomorpholine + 2-Iodobenzyl Halide → this compound + Halide Salt
This method is widely used for the N-alkylation of various amines and offers a straightforward route to the target compound. sci-hub.sechemrxiv.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
Ring Closure Methodologies for Thiomorpholine Heterocycle Formation
One common approach involves the reaction of diethanolamine with a sulfur source. For instance, diethanolamine can be reacted with a sulfonyl chloride to form an acylated intermediate, which then undergoes a ring-closure reaction with sodium sulfide. google.com Another method utilizes a telescoped photochemical thiol-ene reaction followed by cyclization. researchgate.netacs.org
A notable strategy involves the reaction of β-amino thiols with a bis-electrophile. For example, a vinyl sulfonium (B1226848) salt can react with a β-amino thiol in a one-step process to form the thiomorpholine ring in high yield. bris.ac.uk
Precursor Synthesis: 2-Iodobenzyl Halides and Thiomorpholine
The successful synthesis of this compound relies on the efficient preparation of its precursors: 2-iodobenzyl halides and thiomorpholine.
2-Iodobenzyl Halides: 2-Iodobenzyl chloride and 2-iodobenzyl bromide are key electrophilic partners in the N-alkylation reaction. guidechem.com 2-Iodobenzyl chloride can be synthesized from 2-iodotoluene (B57078) through halogenation. Alternatively, 2-iodobenzyl alcohols can be prepared via a transition-metal-free, iodide-triggered aryne multicomponent coupling with aldehydes. acs.org The resulting alcohol can then be converted to the corresponding halide.
Thiomorpholine: As a key building block, thiomorpholine can be synthesized through various routes. A continuous flow method involving the photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride offers an efficient process. researchgate.netacs.org Other methods include the cyclization of diethanolamine derivatives with a sulfur source. nih.govgoogle.com
Specific Synthetic Protocols for this compound
A specific protocol for the synthesis of this compound involves the direct N-alkylation of thiomorpholine with 2-iodobenzyl chloride. sigmaaldrich.com In a documented procedure, the reaction of thiomorpholine with 2-iodobenzyl chloride yields the desired product. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. scielo.bracs.org Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.
For the N-alkylation of thiomorpholine, a variety of solvents can be employed, with the choice often influencing reaction rates and solubility of reactants. google.com The use of a non-nucleophilic base is essential to prevent side reactions. The reaction temperature can also be manipulated to control the reaction rate, with elevated temperatures often leading to faster conversions. google.com
For instance, in the N-alkylation of thiomorpholine with benzyl alcohol, optimization studies revealed that a 5:1 molar ratio of alcohol to thiomorpholine with a ruthenium catalyst at 150°C for 5 hours resulted in a 95% isolated yield of the N-alkylated product. sci-hub.se While this specific example uses benzyl alcohol, the principles of optimizing molar ratios, catalyst loading, temperature, and time are directly applicable to the synthesis using 2-iodobenzyl halides.
| Parameter | Condition | Effect on Yield and Purity |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Can enhance solubility and reaction rates. acs.org |
| Base | Non-nucleophilic bases (e.g., K₂CO₃, Et₃N) | Neutralizes acid byproduct without competing in the reaction. |
| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rate but may also lead to side products. scielo.br |
| Molar Ratio | Excess of one reactant | Can drive the reaction to completion. sci-hub.se |
| Reaction Time | Monitored by TLC or LC-MS | Sufficient time is needed for completion, but prolonged times can lead to degradation. |
Catalyst Screening and Selection for Coupling Reactions
The synthesis of this compound is typically achieved through the N-alkylation of thiomorpholine with 2-iodobenzyl chloride. sigmaaldrich.com The selection of a catalyst is crucial for optimizing this coupling reaction. While specific catalyst screening studies for this exact transformation are not extensively detailed in the public domain, the broader literature on N-alkylation of secondary amines provides a strong basis for catalyst selection.
Ruthenium-based catalysts have been shown to be effective for the direct N-alkylation of sulfur-containing amines with alcohols, a related transformation. For instance, RuCl3 in the presence of triphenylphosphine (B44618) (PPh3) has been utilized for similar reactions, suggesting its potential applicability. rsc.org
Palladium-catalyzed cross-coupling reactions are another cornerstone of C-N bond formation. Thioether-directed Pd(II)-catalyzed C(sp²)–H olefination reactions highlight the compatibility of palladium catalysts with sulfur-containing molecules. nih.gov For the N-alkylation of thiomorpholine, a typical catalyst system would involve a palladium precursor and a suitable ligand.
Copper-catalyzed reactions also present a viable and often more economical alternative. Copper catalysts, sometimes used in ligand-free aerobic conditions, have been successfully employed in domino reactions for the synthesis of related heterocyclic structures. mdpi.com
A comparative analysis of potential catalyst systems based on related reactions is presented below:
| Catalyst System | Ligand/Additive | Solvent | Temperature | Typical Yields (for related reactions) | Reference |
| RuCl3/PPh3 | Formaldehyde/Ethylene glycol methyl ether | - | Reflux | High | rsc.org |
| Pd(OAc)2 | Buchwald-type ligands (e.g., SPhos, XPhos) | Toluene, Dioxane | 80-120 °C | Good to Excellent | nih.gov |
| CuI | N,N'-dimethylethylenediamine (DMEDA) | DMF, DMSO | 100-140 °C | Moderate to Good | mdpi.com |
| Base only (no metal catalyst) | K2CO3, Cs2CO3, or Et3N | Acetonitrile (B52724), DMF | Room Temp to 80 °C | Variable, often lower than catalyzed reactions | rsc.org |
In a documented synthesis, this compound was prepared in a high yield of 99% from thiomorpholine and 2-iodobenzyl chloride, indicating that under optimized conditions, the uncatalyzed reaction can also be highly efficient. rsc.org
Alternative and Novel Synthetic Approaches
Transition-Metal Catalyzed Cross-Coupling Reactions in Thiomorpholine Functionalization
Transition-metal catalysis is a powerful tool for the functionalization of heterocyclic scaffolds like thiomorpholine. researchgate.net While the primary synthesis of this compound is a standard N-alkylation, related cross-coupling reactions offer alternative routes to more complex analogs.
Palladium-catalyzed C-H activation has been used for the remote functionalization of thioethers, where the sulfur atom acts as a directing group. nih.govrsc.org This strategy could potentially be applied to functionalize the benzyl ring of this compound or to synthesize precursors.
Copper-catalyzed reactions are also prominent in the synthesis of N-aryl and N-alkyl heterocycles and are often more cost-effective than palladium-based systems. mdpi.com These reactions can be performed under milder conditions and sometimes even in the absence of a ligand.
Iridium and rhodium catalysts are also employed in the synthesis and functionalization of nitrogen-containing heterocycles, often through carbonylation or C-H activation pathways. sioc-journal.cn
A summary of transition-metal catalyzed reactions relevant to thiomorpholine functionalization is provided below:
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
| Buchwald-Hartwig Amination | Pd(dba)2 / BINAP | Aryl halide, Thiomorpholine | N-Arylthiomorpholine | researchgate.net |
| C-H Arylation | Pd(OAc)2 | Thioether, Aryl halide | Arylated thioether | nih.gov |
| Ullmann Condensation | CuI / Ligand | Aryl halide, Thiomorpholine | N-Arylthiomorpholine | mdpi.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of thiomorpholine derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes. semanticscholar.org
One key principle is the use of greener solvents. Water, ethanol, or solvent-free conditions are preferred over hazardous organic solvents like dichloromethane (B109758) or DMF. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, improve atom economy and reduce waste. For example, a one-pot reduction-triggered double 1,4-addition of nitroarenes to divinyl sulfones using indium in an aqueous medium has been developed for the synthesis of thiomorpholine 1,1-dioxides. semanticscholar.org
The use of microwave or ultrasound irradiation can also be considered a green technique as it often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. semanticscholar.org The synthesis of various thiazole (B1198619) derivatives has been successfully achieved using these methods. semanticscholar.org
Biocatalysis, although not specifically reported for this compound, represents a promising green alternative for the future. Enzymes could potentially be used for the stereoselective synthesis of chiral thiomorpholine derivatives.
Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry has emerged as a powerful technology for the continuous and scalable synthesis of chemical compounds, including thiomorpholine and its derivatives. chemrxiv.orgresearchgate.net This approach offers several advantages over traditional batch processing, such as improved safety, better heat and mass transfer, and the ability to telescope multi-step reactions. beilstein-journals.org
A continuous flow synthesis of thiomorpholine itself has been developed, involving a photochemical thiol-ene reaction followed by a base-mediated cyclization. chemrxiv.orgresearchgate.netacs.org This process uses low-cost starting materials and can be operated for extended periods, demonstrating its robustness. researchgate.net
| Parameter | Flow Chemistry Synthesis of Thiomorpholine |
| Key Reaction | Photochemical thiol-ene reaction |
| Reactants | Cysteamine hydrochloride, Vinyl chloride |
| Photocatalyst | 9-Fluorenone |
| Residence Time | ~40 minutes |
| Throughput | 1.8 g/h |
| Overall Yield | 54% (isolated) |
| Reference | researchgate.netacs.org |
While a dedicated flow synthesis for this compound has not been described, the N-alkylation step is well-suited for a flow chemistry setup. A packed-bed reactor containing a solid-supported base could be used to continuously react a stream of thiomorpholine and 2-iodobenzyl chloride, allowing for easy product isolation and catalyst/reagent recycling.
Process Chemistry Considerations and Scale-Up Challenges for Academic Production
Scaling up the synthesis of this compound from the laboratory bench to academic production (gram to kilogram scale) presents several challenges.
Reaction Control: The N-alkylation reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The use of a jacketed reactor with controlled cooling is essential.
Reagent Purity and Stoichiometry: The purity of the starting materials, thiomorpholine and 2-iodobenzyl chloride, will directly impact the yield and purity of the final product. On a larger scale, precise control of stoichiometry is necessary to minimize unreacted starting materials, which can complicate purification.
Work-up and Purification: The work-up procedure, which may involve quenching, extraction, and washing, can become cumbersome and generate large volumes of waste at a larger scale. The choice of a purification method is also critical. While chromatography is suitable for small-scale purification, it is often impractical for larger quantities. Crystallization or distillation (if the product is thermally stable) are preferred methods for large-scale purification.
Safety: Handling large quantities of 2-iodobenzyl chloride, a lachrymator and irritant, requires appropriate personal protective equipment and engineering controls, such as a fume hood or ventilated enclosure. The potential for pressure build-up during the reaction should also be considered.
The use of flow chemistry, as discussed in the previous section, can mitigate many of these scale-up challenges by providing better control over reaction parameters and improving safety. beilstein-journals.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the benzyl and thiomorpholine moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Aromatic Protons: The protons on the iodobenzyl group will appear in the aromatic region (typically δ 7.0-8.0 ppm). The iodine substituent and the benzylic methylene group will induce specific splitting patterns and shifts.
Benzylic Protons: The two protons of the methylene bridge (-CH₂-) connecting the benzyl group to the thiomorpholine nitrogen are expected to appear as a singlet or a pair of doublets, depending on their magnetic equivalence, typically in the range of δ 3.5-4.0 ppm.
Thiomorpholine Protons: The eight protons of the thiomorpholine ring will give rise to signals in the aliphatic region. Protons adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear at a lower field (δ 2.5-3.0 ppm) compared to the protons adjacent to the sulfur atom (β-protons), which are expected to resonate at a higher field (δ 2.0-2.5 ppm).
The ¹³C NMR spectrum provides information about the carbon skeleton.
Aromatic Carbons: The six carbons of the iodobenzyl ring will show signals in the aromatic region (δ 120-140 ppm). The carbon atom bonded to the iodine (C-I) is expected to have a characteristic chemical shift.
Benzylic Carbon: The benzylic methylene carbon will resonate in the range of δ 50-60 ppm.
Thiomorpholine Carbons: The carbons of the thiomorpholine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen being at a lower field (δ 50-55 ppm) than those adjacent to the sulfur (δ 25-30 ppm).
J-coupling between adjacent protons provides information about the connectivity of the molecule. The magnitude of the coupling constant can also give insights into the dihedral angles and, therefore, the conformation of the thiomorpholine ring.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.9 | 128 - 140 |
| C-I (Aromatic) | - | ~95 |
| C-CH₂ (Aromatic) | - | ~140 |
| Benzyl CH₂ | ~3.7 | ~58 |
| N-CH₂ (Thiomorpholine) | ~2.8 | ~53 |
| S-CH₂ (Thiomorpholine) | ~2.6 | ~28 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to elucidate the three-dimensional structure, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule. For instance, correlations between the aromatic protons and between the protons on the thiomorpholine ring would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the benzyl and thiomorpholine moieties, for example, by observing a correlation between the benzylic protons and the carbons of the thiomorpholine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations between the benzylic protons and the protons on the thiomorpholine ring can help determine the preferred conformation of the molecule in solution.
The thiomorpholine ring can exist in different chair or boat conformations that may interconvert on the NMR timescale. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, can be used to study these conformational exchange processes. At low temperatures, the interconversion may be slow enough to observe separate signals for the axial and equatorial protons of the thiomorpholine ring. As the temperature is increased, these signals may broaden and coalesce, allowing for the determination of the energy barrier for the conformational change.
While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) can be used to study the compound in its polycrystalline form. europeanpharmaceuticalreview.com This technique is particularly useful for identifying polymorphism (the existence of different crystal structures) and for determining the conformation of the molecule in the solid state, which may differ from its solution conformation. europeanpharmaceuticalreview.com
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within a few parts per million). nih.gov This allows for the unambiguous determination of the molecular formula of this compound (C₁₁H₁₄INS). By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed.
Expected HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 320.0022 |
| [M+Na]⁺ | 341.9841 |
The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. libretexts.orgchemguide.co.uk When this compound is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. libretexts.orgchemguide.co.uk The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.
Plausible Fragmentation Pathways for this compound
Cleavage of the benzyl-nitrogen bond: This would lead to the formation of an iodobenzyl cation (m/z 217) and a thiomorpholine radical, or a thiomorpholine cation (m/z 102) and an iodobenzyl radical.
Loss of iodine: The molecular ion could lose an iodine atom to form a fragment at m/z 192.
Fragmentation of the thiomorpholine ring: The thiomorpholine ring can undergo characteristic fragmentation, leading to smaller ions.
By analyzing the masses and relative abundances of these fragment ions, the proposed structure of this compound can be confidently confirmed.
Tandem Mass Spectrometry (MS/MS) for Structural Insights through Fragmentation Patterns
Tandem mass spectrometry (MS/MS) provides a powerful method for elucidating the structure of molecules like this compound by analyzing their fragmentation patterns upon collision-induced dissociation (CID). In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected in the first stage of the mass spectrometer and then subjected to collisions with an inert gas, causing it to break apart into smaller fragment ions. The analysis of these fragments offers definitive structural information.
For this compound, the fragmentation is expected to occur at the most labile bonds. The primary fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, the bonds within the thiomorpholine ring, and the C-I bond on the aromatic ring.
A significant fragmentation pathway is the cleavage of the bond between the benzyl group and the thiomorpholine nitrogen atom. This can result in two characteristic fragments: the 2-iodobenzyl cation and the protonated thiomorpholine fragment. Alpha-cleavage adjacent to the nitrogen atom in the thiomorpholine ring is also a common fragmentation pattern for amines. libretexts.org
Another expected fragmentation involves the thiomorpholine ring itself. Saturated heterocyclic rings can undergo ring-opening followed by fragmentation, leading to the loss of small neutral molecules like ethene or thioformaldehyde. The presence of the sulfur atom can influence the fragmentation, potentially leading to characteristic fragments containing sulfur.
The iodobenzyl moiety is also prone to fragmentation. A common fragmentation for halogenated aromatic compounds is the loss of the halogen radical. In this case, the loss of an iodine radical from the molecular ion or a fragment ion could be observed. Furthermore, the resulting benzyl cation can rearrange to form a stable tropylium ion. mdpi.com
Table 1: Predicted Major Fragment Ions of this compound in MS/MS
| m/z (Proposed) | Proposed Fragment Ion | Description |
| 217.96 | [C₇H₆I]⁺ | 2-Iodobenzyl cation (from C-N bond cleavage) |
| 104.06 | [C₄H₁₀NS]⁺ | Protonated thiomorpholine (from C-N bond cleavage) |
| 192.98 | [C₁₁H₁₄NS]⁺ | Loss of Iodine radical |
| 91.05 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl fragment) |
Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Information
Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.govchemrxiv.org This technique can provide valuable insights into the three-dimensional structure of molecules and can distinguish between different conformational isomers. gre.ac.ukmdpi.com For a flexible molecule like this compound, IM-MS can be used to probe its conformational landscape.
The thiomorpholine ring typically adopts a chair conformation, which is generally the most stable form. mdpi.comresearchgate.net However, other conformations, such as a boat or twist-boat, are also possible, albeit at higher energies. These different conformers will have distinct three-dimensional shapes and therefore different rotationally averaged collision cross-sections (CCS), which is the parameter measured in an IM-MS experiment. A more compact conformer will experience fewer collisions with the drift gas and travel faster through the ion mobility cell, resulting in a smaller CCS value. Conversely, a more extended conformer will have a larger CCS value.
By coupling ion mobility separation with tandem mass spectrometry (IM-MS/MS), it is possible to obtain fragmentation data for each separated conformer. This can reveal if different conformers exhibit different fragmentation behaviors, providing even deeper structural insight.
Table 2: Hypothetical Ion Mobility Data for Conformational Isomers of this compound
| Conformational Isomer | Proposed Conformation | Relative Stability | Predicted Collision Cross-Section (CCS) in N₂ (Ų) |
| Conformer A | Chair (Equatorial Iodobenzyl) | Most Stable | ~175 |
| Conformer B | Chair (Axial Iodobenzyl) | Less Stable | ~180 |
| Conformer C | Twist-Boat | Least Stable | ~185 |
Note: The CCS values are hypothetical and serve to illustrate the expected trend.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Characteristic Absorption Bands for Thiomorpholine Ring and Iodobenzyl Moiety
The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its two main structural components: the thiomorpholine ring and the 2-iodobenzyl moiety.
Thiomorpholine Ring: The thiomorpholine ring contains C-H, C-N, and C-S bonds. The C-H stretching vibrations of the methylene groups will appear in the 2850-3000 cm⁻¹ region. docbrown.info The C-N stretching vibration is typically observed in the 1000-1250 cm⁻¹ range. The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ region. Ring vibrations of the heterocyclic system will also contribute to the fingerprint region of the spectrum.
2-Iodobenzyl Moiety: The aromatic ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations will produce a set of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (ortho-disubstituted) will give rise to specific out-of-plane C-H bending vibrations in the 730-770 cm⁻¹ range. The C-I stretching vibration is expected to appear at low frequencies, typically in the 500-600 cm⁻¹ region. The CH₂ group connecting the ring to the nitrogen will show characteristic scissoring and rocking vibrations. mdpi.com
Table 3: Predicted Characteristic IR and Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Moiety | Expected IR Intensity | Expected Raman Intensity |
| 3050-3100 | C-H Stretch | Aromatic | Medium | Medium |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂) | Strong | Medium |
| 1580-1600 | C=C Stretch | Aromatic | Medium | Strong |
| 1450-1500 | C=C Stretch | Aromatic | Medium | Strong |
| 1440-1465 | CH₂ Scissoring | Aliphatic (CH₂) | Medium | Medium |
| 1000-1250 | C-N Stretch | Thiomorpholine | Medium-Strong | Weak |
| 730-770 | C-H Out-of-Plane Bend | Aromatic (ortho) | Strong | Weak |
| 600-800 | C-S Stretch | Thiomorpholine | Weak-Medium | Medium |
| 500-600 | C-I Stretch | Iodobenzyl | Medium | Strong |
Analysis of Vibrational Modes for Conformational Isomers
The vibrational frequencies of a molecule are sensitive to its conformation. Therefore, IR and Raman spectroscopy can potentially be used to identify the presence of different conformational isomers of this compound. spectroscopyonline.com
Different spatial arrangements of the atoms in conformers can lead to slight changes in bond strengths and vibrational coupling, resulting in shifts in the observed spectral bands. For instance, the vibrational modes of the thiomorpholine ring are expected to differ between the chair and boat conformations. The C-S and C-N stretching frequencies, as well as the ring deformation modes, would likely be at slightly different wavenumbers.
Similarly, the orientation of the 2-iodobenzyl group (axial vs. equatorial in a chair conformation) could influence the vibrational modes of both the ring and the substituent. These differences are often subtle and may require high-resolution instruments and computational chemistry (e.g., Density Functional Theory calculations) to accurately assign the bands to specific conformers. Low-temperature studies can also be employed to "freeze out" specific conformers and simplify the spectra, aiding in their identification. Raman spectroscopy can be particularly useful for studying conformational isomers, as the selection rules may allow for the observation of modes that are weak or inactive in the IR spectrum. spectroscopyonline.commdpi.com
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.
For this compound, an X-ray crystal structure would reveal the preferred conformation of the thiomorpholine ring (expected to be a chair) and the orientation of the 2-iodobenzyl substituent. It would also provide precise measurements of all bond lengths and angles, confirming the connectivity of the molecule. Furthermore, the analysis of the crystal packing would show how the molecules are arranged in the crystal lattice and reveal any intermolecular interactions, such as hydrogen bonds or stacking interactions.
Unit Cell Parameters, Crystal System, and Space Group Analysis
The fundamental building block of a crystal is the unit cell, which is defined by three lattice parameters (a, b, c) and three angles (α, β, γ). These parameters, along with the symmetry of the crystal, define the crystal system and the space group.
While no specific crystallographic data for this compound is publicly available, we can refer to data from a closely related compound, 4-(4-nitrophenyl)thiomorpholine, to illustrate the type of information obtained. mdpi.comresearchgate.net This compound was found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.com It is plausible that this compound could crystallize in a similar system, though the unit cell parameters would be different due to the different substituent on the benzyl ring.
Table 4: Illustrative Crystallographic Data Based on a Related Thiomorpholine Derivative
| Parameter | Example Value (from 4-(4-nitrophenyl)thiomorpholine) mdpi.com | Description |
| Crystal System | Monoclinic | A crystal system where the cell has three unequal axes, with one angle not equal to 90°. |
| Space Group | P2₁/c | Describes the symmetry elements of the crystal lattice. |
| a (Å) | 13.3525 | Length of the 'a' axis of the unit cell. |
| b (Å) | 10.3755 | Length of the 'b' axis of the unit cell. |
| c (Å) | 7.4464 | Length of the 'c' axis of the unit cell. |
| α (°) | 90 | Angle between 'b' and 'c' axes. |
| β (°) | 96.325 | Angle between 'a' and 'c' axes. |
| γ (°) | 90 | Angle between 'a' and 'b' axes. |
| V (ų) | 1025.34 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
Note: This data is for a related compound and serves as an example of the parameters determined by X-ray crystallography.
Precise Bond Lengths, Bond Angles, and Dihedral Angles
However, based on crystallographic data of analogous compounds, such as 4-(4-nitrophenyl)thiomorpholine, some general structural features can be inferred. mdpi.com The thiomorpholine ring is expected to adopt a stable chair conformation. mdpi.com In this conformation, the C-S-C bond angle within the ring would be smaller than the ideal tetrahedral angle of 109.5°, a common feature for thioether-containing heterocyclic systems. mdpi.com The bond lengths and angles within the 2-iodobenzyl moiety would largely conform to standard values for substituted benzene rings, with some potential for minor deviations due to the steric bulk and electronic effects of the iodine atom and the thiomorpholine substituent.
For a definitive and precise quantitative analysis of the bond parameters for this compound, a dedicated crystallographic study would be required. The resulting data would be presented in detailed tables, as exemplified below for a hypothetical analysis.
Table 1: Hypothetical Bond Lengths for this compound
| Bond | Length (Å) |
| C-I | Data not available |
| C-C (aromatic) | Data not available |
| C-N | Data not available |
| C-S | Data not available |
| N-C (ring) | Data not available |
| C-C (ring) | Data not available |
Table 2: Hypothetical Bond Angles for this compound
| Angle | Degree (°) |
| C-C-I | Data not available |
| C-N-C | Data not available |
| C-S-C | Data not available |
| N-C-C | Data not available |
Table 3: Hypothetical Dihedral Angles for this compound
| Dihedral Angle | Degree (°) |
| C-C-N-C | Data not available |
| C-S-C-C | Data not available |
Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding) and Supramolecular Assembly in Crystalline Form
The supramolecular assembly of this compound in its crystalline form would be governed by a variety of intermolecular interactions. The presence of the iodine atom on the benzyl ring introduces the possibility of halogen bonding. nih.govbeilstein-journals.org Halogen bonding is a noncovalent interaction where the electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site. ijres.org In the case of this compound, the iodine atom could act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the sulfur or nitrogen atoms of the thiomorpholine ring. nih.gov
A detailed analysis of the supramolecular assembly would require crystallographic data, which is currently unavailable for this specific compound.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (If Chiral)
For a molecule to be chiral, it must be non-superimposable on its mirror image. wikipedia.org Based on its structure, this compound is not inherently chiral, as it possesses a plane of symmetry. Therefore, it would not exhibit optical activity, and techniques such as Circular Dichroism and Optical Rotatory Dispersion would not be applicable for determining enantiomeric purity or absolute configuration.
Should a chiral center be introduced into the molecule, for instance, by substitution on the thiomorpholine or benzyl rings, the resulting enantiomers could be distinguished and characterized using chiroptical methods.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule. For a chiral derivative of this compound, a CD spectrum would exhibit positive or negative peaks (Cotton effects) at specific wavelengths corresponding to electronic transitions. The sign and magnitude of these Cotton effects are characteristic of the absolute configuration of the stereocenters. However, as the parent compound is achiral, it would not produce a CD spectrum.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD spectroscopy, ORD is a property of chiral substances. wikipedia.org An ORD curve for a chiral molecule shows how the specific rotation changes with wavelength, and the shape of the curve, including the presence of positive or negative Cotton effects, can be used to determine the absolute configuration. For the achiral this compound, no optical rotation would be observed, and therefore, ORD studies are not relevant.
Chemical Biology and Probe Development:the Development of Novel Chemical Probes is Essential for Understanding Complex Biological Processes. Thiomorpholine Derivatives, Functionalized with Reporter Groups, Could Be Designed As Probes to Study Specific Enzymes or Receptors. the 2 Iodobenzyl Group of 4 2 Iodobenzyl Thiomorpholine Could Serve As a Handle for the Attachment of Fluorescent Tags or Other Reporter Moieties.
Computational Chemistry and Theoretical Insights into 4 2 Iodobenzyl Thiomorpholine
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations are foundational in understanding the electronic nature of a molecule. researchgate.net These methods, based on solving the Schrödinger equation, provide detailed information about electron distribution, molecular geometry, and energy states.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govdntb.gov.ua It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for mapping potential energy landscapes.
For 4-(2-Iodobenzyl)thiomorpholine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its three-dimensional structure. nih.gov The geometry optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. Studies on similar structures, such as 4-(4-nitrophenyl)thiomorpholine, have successfully used DFT to compare calculated geometries with experimental X-ray crystallography data. mdpi.com
The thiomorpholine (B91149) ring is expected to adopt a stable chair conformation. The large 2-iodobenzyl group would preferentially occupy an equatorial position to minimize steric hindrance. The resulting optimized geometry provides a foundation for all other computational analyses.
Table 1: Predicted Optimized Geometric Parameters for this compound using DFT Note: These are representative values based on DFT studies of analogous molecules.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-I | ~2.10 Å |
| Bond Length | C-S (in ring) | ~1.82 Å |
| Bond Length | C-N (in ring) | ~1.47 Å |
| Bond Length | N-CH₂ (benzyl) | ~1.46 Å |
| Bond Angle | C-S-C (in ring) | ~98° |
| Bond Angle | C-N-C (in ring) | ~112° |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. chemrxiv.orgresearchgate.net
In an MEP map of this compound:
Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. These are expected around the lone pairs of the nitrogen and sulfur atoms in the thiomorpholine ring. The nitrogen atom is generally the most significant nucleophilic center in such structures.
Electrophilic Sites: Regions with positive electrostatic potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. A prominent positive region, known as a sigma-hole, is anticipated on the iodine atom along the axis of the C-I bond. This feature is crucial for understanding halogen bonding interactions. mdpi.com The hydrogen atoms of the benzyl (B1604629) group also exhibit a smaller positive potential.
MEP analysis is critical for understanding non-covalent interactions and predicting how the molecule will interact with biological targets or other reagents. chemrxiv.org
Table 2: Predicted MEP Surface Characteristics and Reactivity Sites
| Region | Atom(s) | Predicted Potential | Implied Reactivity |
|---|---|---|---|
| Negative Potential | Nitrogen, Sulfur | Strong Negative (Vmin) | Nucleophilic / H-bond acceptor |
| Positive Potential | Iodine (Sigma-hole) | Strong Positive (Vmax) | Electrophilic / Halogen bond donor |
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy and localization of these orbitals are key predictors of a molecule's chemical behavior. youtube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in a reaction. youtube.com For this compound, the HOMO is expected to be localized predominantly on the electron-rich thiomorpholine moiety, with significant contributions from the lone pairs of the sulfur and nitrogen atoms. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. youtube.com The LUMO is likely to be distributed over the iodobenzyl ring, specifically associated with the π* antibonding orbitals of the aromatic system and the σ* orbital of the C-I bond. The energy of the LUMO relates to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 3: Predicted Frontier Molecular Orbital Energies Note: Values are hypothetical and for illustrative purposes.
| Orbital | Predicted Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.5 eV | Thiomorpholine Ring (N, S atoms) |
| LUMO | -1.2 eV | Iodobenzyl Ring (π* and C-I σ*) |
| Energy Gap (ΔE) | 5.3 eV | Indicates moderate kinetic stability |
Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution
While QM calculations provide insight into static electronic structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.govnih.gov This allows for the study of conformational dynamics, solvent effects, and the flexibility of the molecule in a more realistic, solution-phase environment.
The thiomorpholine ring is not rigid and can undergo conformational changes, most notably the "puckering" or inversion from one chair conformation to another. In the gas phase, this process has a specific energy barrier. However, in solution, solvent molecules interact with the solute, altering the energy landscape.
MD simulations can model these interactions explicitly.
In non-polar solvents: The inversion barrier would be similar to the gas phase, as solvent-solute interactions are weak.
In polar protic or aprotic solvents: The solvent can form hydrogen bonds or dipole-dipole interactions with the nitrogen and sulfur atoms. These interactions can stabilize or destabilize the transition state of the ring inversion, thereby changing the energy barrier and the rate of inversion. For instance, a polar solvent might stabilize a more polar transition state, lowering the inversion barrier compared to the gas phase.
MD simulations can explore the potential energy surface associated with the rotation around these bonds. The simulations would reveal:
Preferred Rotational Isomers (Rotamers): The lowest energy conformations corresponding to specific dihedral angles. Steric hindrance between the ortho-iodine substituent and the thiomorpholine ring will significantly influence which rotamers are most stable.
This analysis helps to understand the dynamic conformational ensemble of this compound in solution, providing a more complete picture of its behavior than static models alone.
Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling of Analogues (Theoretical Studies)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govimist.ma These theoretical studies are instrumental in drug discovery, allowing for the prediction of activity for novel molecules, thereby prioritizing synthetic efforts. elsevierpure.com For analogues of this compound, QSAR modeling provides a framework to understand how modifications to the core structure influence a desired biological endpoint.
The foundation of any QSAR model is the numerical representation of molecular structures through molecular descriptors. For a library of analogues based on the this compound scaffold, a diverse set of descriptors would be calculated to capture various aspects of their topology, geometry, and electronic properties.
Descriptor Calculation:
1D Descriptors: These include basic properties like molecular weight (MW), atom counts, bond counts, and logP (a measure of lipophilicity).
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and counts of specific structural fragments.
3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors include geometric properties (e.g., surface area, volume, moments of inertia) and spatial distribution of physicochemical properties.
Feature Selection: Given that thousands of descriptors can be calculated for each molecule, a critical step is feature selection. semanticscholar.org This process identifies the most relevant descriptors that contribute significantly to the biological activity, while eliminating redundant or irrelevant ones. nih.gov Reducing the number of descriptors helps to prevent model overfitting and improves its interpretability and predictive power. nih.govelsevierpure.com Common feature selection techniques include:
Genetic Algorithms
Stepwise Regression
Recursive Feature Elimination
Ant Colony Optimization elsevierpure.comsemanticscholar.org
Interactive Data Table: Hypothetical Descriptors for this compound Analogues
| Compound ID | R-Group (Phenyl Ring) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |
| 1 | H (Parent) | 321.25 | 3.1 | 3.24 |
| 2 | 4-Cl | 355.70 | 3.8 | 3.24 |
| 3 | 4-OCH3 | 351.28 | 3.0 | 12.47 |
| 4 | 4-NO2 | 366.25 | 2.9 | 49.06 |
Note: The data in this table is hypothetical and for illustrative purposes.
Once relevant descriptors have been selected, various statistical and machine learning methods can be employed to build the QSAR model. This model establishes a mathematical equation linking the selected descriptors (independent variables) to the biological activity (dependent variable).
Modeling Algorithms:
Multiple Linear Regression (MLR): A straightforward method that assumes a linear relationship between descriptors and activity.
Partial Least Squares (PLS): Suitable for datasets where the number of descriptors is large or when descriptors are correlated.
Support Vector Machines (SVM): A machine learning technique capable of modeling complex, non-linear relationships.
Random Forest (RF): An ensemble method that builds multiple decision trees to improve predictive accuracy.
The resulting model can then be used to predict the biological activity of hypothetical derivatives of this compound before they are synthesized. elsevierpure.com For instance, if a model indicates that increased hydrophobicity and a negative electrostatic potential on the phenyl ring enhance activity, new analogues incorporating lipophilic and electron-withdrawing groups could be designed and their activities predicted.
Model Validation: A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust and has good predictive capability. This typically involves:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's stability and predictive power on the training set. nih.gov
External Validation: The model's performance is tested on an external set of compounds (the test set) that were not used in model development. nih.gov
Interactive Data Table: Example of a Hypothetical QSAR Model
| Parameter | Value | Description |
| Equation | pIC50 = 0.85LogP - 0.02PSA + 1.5*Elec_Desc + 2.1 | Hypothetical linear model equation. |
| R² | 0.86 | Coefficient of determination for the training set. |
| Q² | 0.72 | Cross-validated R² (internal validation). |
| R²_pred | 0.81 | Predictive R² for the external test set. |
Note: The data in this table is hypothetical and for illustrative purposes. "pIC50" refers to the negative logarithm of the half-maximal inhibitory concentration, "PSA" is Polar Surface Area, and "Elec_Desc" is a hypothetical electronic descriptor.
Retrosynthetic Path Planning via Computational Algorithms and Machine Learning Approaches
Retrosynthesis is a method for planning the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. the-scientist.commit.edu Traditionally a manual process reliant on expert chemical intuition, retrosynthesis is increasingly being augmented and automated by computational tools. synthiaonline.com These platforms leverage vast reaction databases and sophisticated algorithms to propose viable synthetic routes. nih.gov
For a molecule like this compound, a computational retrosynthesis program would analyze its structure to identify key bonds that can be disconnected based on known chemical reactions. The primary disconnection would likely be the C-N bond between the benzyl group and the thiomorpholine ring.
Algorithm-Driven Disconnections:
Identify the Target: The target molecule is this compound.
Recognize Key Functional Groups: The algorithm identifies the tertiary amine within the thiomorpholine ring and the iodobenzyl moiety.
Propose Disconnections: A common and high-yielding reaction for forming such C-N bonds is nucleophilic substitution. The algorithm would propose disconnecting the C-N bond, leading to two key synthons (hypothetical fragments).
Identify Precursors: These synthons are then converted to plausible real-world starting materials:
The thiomorpholine fragment corresponds directly to Thiomorpholine .
The 2-iodobenzyl cation fragment corresponds to a reactive precursor like 2-Iodobenzyl bromide or 2-Iodobenzyl chloride .
Machine Learning in Retrosynthesis: Modern retrosynthesis tools often employ machine learning, particularly deep learning models like graph neural networks (GNNs) and transformers. chemcopilot.comarxiv.org These models are trained on millions of documented chemical reactions and can:
Predict the most likely reactants for a given product. mit.edu
Suggest novel or less obvious synthetic pathways. chemcopilot.com
Rank proposed routes based on factors like predicted yield, cost of starting materials, and reaction conditions. synthiaonline.com
This data-driven approach can significantly accelerate the process of designing an efficient synthesis for this compound and its derivatives. the-scientist.com
Virtual Screening and Ligand-Based Design for Novel Thiomorpholine Structures
Virtual screening is a computational technique used in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach reduces the time and cost associated with high-throughput screening (HTS). csmres.co.uk When designing novel thiomorpholine structures, virtual screening can be a powerful tool for identifying promising candidates.
Screening can be broadly categorized as either structure-based or ligand-based. Ligand-based drug design (LBDD) is particularly useful when the 3D structure of the biological target is unknown. nih.govnih.gov It relies on the knowledge of other molecules—like this compound itself—that are known to be active.
Ligand-Based Methods:
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the structure of this compound, a hypothetical pharmacophore model could be constructed. This model would then be used as a 3D query to search compound databases for molecules that match these features. fiveable.menih.gov
Molecular Similarity Searching: This method searches for novel compounds that are structurally similar to a known active compound (the template). Similarity can be assessed based on 2D fingerprints (representing structural fragments) or 3D shape and electrostatic potential.
3D-QSAR: As described previously, a 3D-QSAR model can be used to screen a virtual library of compounds and predict their activity, prioritizing the most promising candidates for synthesis.
Interactive Data Table: Hypothetical Pharmacophore Features for a this compound-based Ligand
| Feature Type | Description | Corresponding Moiety |
| Aromatic Ring (AR) | Aromatic center for potential π-π stacking or hydrophobic interactions. | Iodophenyl ring |
| Hydrophobic (HY) | A non-polar group contributing to hydrophobic interactions. | Thiomorpholine ring |
| Hydrogen Bond Acceptor (HBA) | Atom capable of accepting a hydrogen bond. | Nitrogen atom in the thiomorpholine ring |
| Halogen Bond Donor (XB) | The iodine atom, capable of forming a halogen bond. | Iodine on the phenyl ring |
By using these computational strategies, researchers can efficiently explore a vast chemical space to design and identify novel thiomorpholine-based structures with potentially improved activity and properties, guided by the theoretical insights gained from the parent compound, this compound.
Chemical Reactivity and Derivatization Potential of 4 2 Iodobenzyl Thiomorpholine
Reactions Involving the Iodine Substituent as a Functional Handle
The carbon-iodine bond in the 2-iodobenzyl moiety serves as a versatile anchor for the introduction of new functionalities through various metal-catalyzed and nucleophilic substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl iodide of 4-(2-Iodobenzyl)thiomorpholine is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester. jchemrev.comyonedalabs.com This method is widely used to synthesize biaryl compounds. researchgate.netfrontiersin.org For this compound, a Suzuki-Miyaura coupling would introduce a variety of aryl or vinyl substituents at the 2-position of the benzyl (B1604629) group. The reaction is typically catalyzed by a palladium complex in the presence of a base. jchemrev.com
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-(2-Biphenylmethyl)thiomorpholine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 4-((4'-Methoxy-[1,1'-biphenyl]-2-yl)methyl)thiomorpholine |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | THF | 4-((2-(Thiophen-2-yl)phenyl)methyl)thiomorpholine |
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl iodide with a terminal alkyne, leading to the formation of an alkynyl-substituted aromatic ring. mdpi.comrsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.net This would allow for the introduction of various substituted acetylenic groups onto the benzyl moiety of the parent compound.
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 4-((2-(Phenylethynyl)phenyl)methyl)thiomorpholine |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | 4-((2-((Trimethylsilyl)ethynyl)phenyl)methyl)thiomorpholine |
| 1-Hexyne | Pd(dppf)Cl₂ | CuBr | DIPA | Toluene | 4-((2-(Hex-1-yn-1-yl)phenyl)methyl)thiomorpholine |
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is catalyzed by a palladium complex and requires a base. nih.govnih.gov The use of this compound in a Heck reaction would enable the introduction of a variety of vinyl groups at the 2-position of the benzyl ring.
| Alkene | Catalyst | Base | Solvent | Product |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-4-((2-Styrylphenyl)methyl)thiomorpholine |
| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | Methyl (E)-3-(2-((thiomorpholinomethyl)phenyl)acrylate |
| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 4-((2-((E)-Oct-1-en-1-yl)phenyl)methyl)thiomorpholine |
The iodine atom of this compound can be replaced by a metal, typically lithium, through a halogen-metal exchange reaction. wikipedia.orgharvard.edu This transformation generates a highly reactive organometallic intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups. The exchange is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium. nih.govscribd.com
The resulting aryllithium species can react with a variety of electrophiles, as illustrated in the following table:
| Electrophile | Reagent | Product |
| Water | H₂O | 4-(Benzyl)thiomorpholine |
| Carbon dioxide | CO₂ | 2-((Thiomorpholinomethyl)benzoic acid |
| Dimethylformamide | DMF | 2-((Thiomorpholinomethyl)benzaldehyde |
| Acetone | (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)-1-((thiomorpholinomethyl)benzene) |
While aryl iodides are generally less reactive towards nucleophilic aromatic substitution (SNAr) than their activated counterparts (e.g., those bearing strong electron-withdrawing groups), under certain conditions, the iodine atom can be displaced by a strong nucleophile. mdpi.com The presence of activating groups on the aromatic ring or the use of specific catalysts can facilitate this reaction. For instance, copper-catalyzed N-arylation (Buchwald-Hartwig amination) or O-arylation (Ullmann condensation) could potentially be employed to form new carbon-nitrogen or carbon-oxygen bonds at the 2-position of the benzyl group.
Reactions Involving the Thiomorpholine (B91149) Nitrogen Atom
The nitrogen atom of the thiomorpholine ring is a nucleophilic and basic center, allowing for a range of reactions that expand the molecular complexity. jchemrev.comresearchgate.net
The lone pair of electrons on the tertiary amine nitrogen of the thiomorpholine moiety can readily react with various electrophiles.
Acylation: Acylating agents, such as acid chlorides or anhydrides, will react with the thiomorpholine nitrogen to form an amide linkage. This functionalization is useful for introducing a variety of carbonyl-containing groups.
Sulfonylation: The nitrogen atom can also react with sulfonyl chlorides to form sulfonamides. This is a common strategy in medicinal chemistry to introduce sulfonyl groups. fortunejournals.com
| Reaction Type | Reagent | Product |
| Alkylation | Methyl iodide | 4-(2-Iodobenzyl)-4-methylthiomorpholin-4-ium iodide |
| Acylation | Acetyl chloride | 1-(4-(2-Iodobenzyl)thiomorpholino)ethan-1-one |
| Sulfonylation | Benzenesulfonyl chloride | 4-(2-Iodobenzyl)-1,1-dioxidothiomorpholine |
As a tertiary amine, the nitrogen atom in the thiomorpholine ring can be protonated by acids to form a thiomorpholinium salt. The basicity of the nitrogen is influenced by the electronic effects of the benzyl substituent and the nature of the solvent. masterorganicchemistry.com The pKa of the conjugate acid can be determined through titration experiments in various solvent systems to quantify its basicity. Generally, the basicity of such an amine would be expected to be in the range of typical N-alkyl amines. The solvent can play a significant role in the basicity through its ability to solvate the protonated and unprotonated forms of the molecule.
Formation of N-Oxides and Quaternary Ammonium Salts
The tertiary amine nitrogen atom within the thiomorpholine ring of this compound is a key site for derivatization. Its lone pair of electrons imparts both nucleophilic and basic character, allowing for two primary types of transformations: oxidation to N-oxides and alkylation to form quaternary ammonium salts.
N-Oxide Formation: Tertiary amines can be readily oxidized to their corresponding N-oxides, a class of compounds with distinct chemical and physical properties. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being common choices. The introduction of the N-oxide functionality significantly alters the electronic properties of the nitrogen atom, reducing its basicity and increasing the polarity of the molecule. N-oxides are valuable synthetic intermediates and are found in various biologically active molecules. mdpi.comnih.gov
Quaternary Ammonium Salt Formation: As a nucleophile, the nitrogen atom can react with alkyl halides through a bimolecular nucleophilic substitution (Sɴ2) process known as the Menschutkin reaction. nih.gov This reaction results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge and is bonded to four carbon substituents. nih.gov These cationic molecules have wide-ranging applications, from phase-transfer catalysts to antimicrobial agents. nih.govnih.gov The reaction of this compound with an alkyl halide, such as methyl iodide, would yield the corresponding N-methyl quaternary ammonium iodide salt. The synthesis of such salts from morpholine (B109124) and thiomorpholine precursors is a well-established methodology. google.comresearchgate.netmdpi.com
| Reaction Type | Reactant | Common Reagents | Product |
|---|---|---|---|
| N-Oxidation | This compound | H₂O₂, m-CPBA | This compound N-oxide |
| Quaternization | This compound | Alkyl Halide (e.g., CH₃I) | 4-(2-Iodobenzyl)-4-alkylthiomorpholinium Salt |
Reactions Involving the Thiomorpholine Sulfur Atom
The sulfur atom of the thioether linkage in the thiomorpholine ring represents another significant site for chemical modification, primarily through oxidation and coordination with metal centers.
Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The thioether sulfur is readily oxidized to form either a sulfoxide or a sulfone, depending on the reaction conditions and the stoichiometry of the oxidizing agent. researchgate.netjchemrev.com This transformation is a common metabolic pathway for sulfur-containing compounds and is a valuable tool in synthetic chemistry for modulating properties like polarity and hydrogen-bonding capacity. jchemrev.com
The initial oxidation converts the sulfide (B99878) to a sulfoxide, creating a new stereocenter at the sulfur atom. This step can be achieved with high selectivity using one equivalent of a mild oxidant such as sodium periodate (NaIO₄) or hydrogen peroxide. organic-chemistry.org Further oxidation of the sulfoxide requires stronger conditions or an excess of the oxidizing agent to yield the corresponding sulfone, where the sulfur atom is in its highest oxidation state. organic-chemistry.org The choice of oxidant and reaction parameters allows for the selective synthesis of either the sulfoxide or the sulfone derivative. jchemrev.comorganic-chemistry.org The synthesis of polymers derived from thiomorpholine-oxide demonstrates the robustness of this oxidation process. mdpi.com
| Product | Oxidation State of Sulfur | Typical Oxidizing Agents | Stoichiometry (Oxidant:Sulfide) |
|---|---|---|---|
| This compound 1-oxide (Sulfoxide) | S(IV) | H₂O₂, NaIO₄, m-CPBA | ~1:1 |
| This compound 1,1-dioxide (Sulfone) | S(VI) | H₂O₂ (excess), KMnO₄, Oxone | >2:1 |
Coordination Chemistry with Transition Metal Centers (Ligand Potential)
This compound possesses multiple potential donor atoms—the "hard" tertiary amine nitrogen and the "soft" thioether sulfur—making it a versatile ligand for coordination with a variety of transition metal centers. semanticscholar.orgresearchgate.net The specific coordination mode is influenced by the nature of the metal ion according to Hard and Soft Acid and Base (HSAB) theory. Hard metal ions are expected to preferentially coordinate to the nitrogen atom, while softer metals, such as palladium(II) or platinum(II), may favor coordination with the sulfur atom.
The molecule can function as a monodentate ligand, coordinating through either the N or S atom, or potentially as a bidentate or bridging ligand, linking multiple metal centers. Furthermore, the presence of the 2-iodobenzyl group introduces the possibility of forming cyclometalated complexes. Oxidative addition of a low-valent metal center, such as palladium(0), into the carbon-iodine bond can lead to the formation of a stable palladacycle, where the metal is part of a new ring structure stabilized by intramolecular coordination from the nearby nitrogen or sulfur atom.
Regioselectivity and Stereoselectivity in Derivatization Strategies
The distinct reactivity of the three primary functional groups in this compound allows for a high degree of regioselectivity in derivatization.
N-Alkylation: Electrophilic reagents like alkyl halides will selectively target the nucleophilic nitrogen atom.
S-Oxidation: Oxidizing agents will selectively react with the electron-rich sulfur atom.
C-I Bond Reactions: Transition metal catalysts, particularly palladium, will selectively activate the aryl-iodide bond for cross-coupling reactions.
This inherent selectivity allows for the stepwise and controlled modification of the molecule at different positions.
From a stereochemical perspective, the most significant reaction is the oxidation of the thioether to a sulfoxide, which creates a chiral center at the sulfur atom. The thiomorpholine ring typically adopts a stable chair conformation. The bulky 2-iodobenzyl substituent at the nitrogen atom is likely to occupy an equatorial position to minimize steric strain. This conformational preference can influence the stereochemical outcome of the oxidation, as the oxidant may preferentially attack one face of the ring, leading to a diastereomeric excess of one sulfoxide isomer. The principles governing the stereochemistry of oxidation have been studied in related cyclic sulfides like thianes. acs.org
Catalytic Applications as a Precursor or Ligand in Organic Transformations
The unique combination of a reactive aryl iodide and proximal N- and S-donor atoms makes this compound a highly promising precursor for the synthesis of homogeneous catalysts. Specifically, it is well-suited for the generation of cyclometalated palladium complexes, or palladacycles, which are known to be highly efficient catalysts for C-C and C-heteroatom bond-forming reactions. mdpi.com
The proposed activation pathway involves the oxidative addition of a palladium(0) source into the C–I bond of the benzyl ring. The resulting aryl-palladium(II) intermediate can then be stabilized by intramolecular coordination of the thiomorpholine nitrogen or sulfur atom, forming a stable 5- or 6-membered chelate ring. Such [C,N]- or [C,S]-chelating ligands often confer high stability and activity to the catalytic center. researchgate.netnih.gov These palladacycle catalysts are particularly effective in cross-coupling reactions such as the Suzuki-Miyaura coupling, as they are already in the active Pd(II) oxidation state and can readily undergo subsequent steps of the catalytic cycle. researchgate.netnsf.gov The development of such well-defined precatalysts is a central theme in modern organometallic chemistry and catalysis. wikipedia.org
Despite a comprehensive search for "this compound," no specific research applications or functionalization strategies directly corresponding to the user's detailed outline were found in the public domain. The existing body of scientific literature does not appear to contain specific studies on this compound's role as a precursor to ligands for asymmetric or organocatalysis, its use as a building block for natural product synthesis, or its application in the synthesis of macrocyclic compounds incorporating the thiomorpholine moiety.
Furthermore, there is no available research detailing the potential of "this compound" in radiochemistry for imaging probe development, including specific strategies for Carbon-11, Fluorine-18, Iodine-123, or Iodine-125 labeling.
Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the requested outline based on currently accessible information. The generation of content for the specified sections and subsections would require speculative information, which falls outside the scope of providing fact-based and accurate scientific reporting.
At the end of the article, a table of chemical compounds mentioned would be provided, but as no specific compounds related to the research applications of "this compound" could be discussed, the table remains unpopulated.
Exploration of Research Applications and Functionalization Strategies Non Clinical Focus
Applications in Supramolecular Chemistry and Host-Guest Systems
Formation of Inclusion Compounds and Cocrystals
The iodine atom on the benzyl (B1604629) ring of 4-(2-iodobenzyl)thiomorpholine is a key feature that could drive the formation of cocrystals and inclusion compounds. Iodine is known to participate in halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid acs.orgwikipedia.org. This interaction can be a powerful tool in crystal engineering to form ordered solid-state structures beilstein-journals.orgacs.org.
The thiomorpholine (B91149) moiety, with its nitrogen and sulfur heteroatoms, can act as a hydrogen bond acceptor. This dual capacity for both halogen and hydrogen bonding could allow this compound to form complex crystalline structures with a variety of co-formers. For instance, it could potentially form cocrystals with molecules that are strong hydrogen bond donors or halogen bond acceptors.
Table 1: Potential Intermolecular Interactions for Cocrystal Formation with this compound
| Interaction Type | Potential Co-former Functional Groups |
| Halogen Bonding | Carbonyls, ethers, amines, aromatic rings |
| Hydrogen Bonding | Carboxylic acids, alcohols, amides |
| π-π Stacking | Aromatic systems |
While specific experimental data for cocrystals of this compound is not currently available, the principles of supramolecular chemistry suggest this as a fertile area for future research.
Self-Assembly Processes Driven by Intermolecular Interactions
The same intermolecular forces that could lead to cocrystal formation—halogen bonding, hydrogen bonding, and van der Waals forces—can also drive self-assembly processes in solution or at interfaces. The interplay between the polar thiomorpholine ring and the more nonpolar iodobenzyl group could lead to the formation of micelles, vesicles, or other ordered aggregates in specific solvent systems. The directionality of halogen bonds could impart a high degree of order to these self-assembled structures acs.org.
Material Science Considerations
The structural attributes of this compound also suggest its potential utility as a building block in the development of novel materials.
Role in Polymer Chemistry
Thiomorpholine and its derivatives have been explored in polymer chemistry researchgate.netacs.org. For example, polymers containing thiomorpholine have been synthesized and investigated for various applications researchgate.netmdpi.com. The nitrogen atom of the thiomorpholine ring in this compound could potentially be a site for polymerization reactions, allowing it to be incorporated as a monomer into polymer chains.
Furthermore, the benzyl iodide group could serve as a functional handle for grafting onto existing polymer backbones or as an initiator for certain types of polymerization. The presence of the heavy iodine atom would also modify the physical properties of the resulting polymer, such as its density and refractive index.
Table 2: Potential Roles of this compound in Polymer Science
| Role | Functional Group Involved | Potential Polymer Type |
| Monomer | Thiomorpholine nitrogen | Polyamines, polyamides (after modification) |
| Functional Additive | Iodobenzyl group | Modified commodity polymers |
| Crosslinker | Potential for difunctionalization | Thermosetting resins |
Exploration in Organic Electronics or Optoelectronic Applications
The introduction of iodine into organic molecules has been shown to influence their electronic properties and control their molecular orientation in thin films, which is a critical aspect for improving the performance of organic semiconductor devices acs.orgacs.org. The high polarizability of iodine can lead to significant intermolecular interactions, which can facilitate charge transport aip.org.
Derivatization of this compound to create more extended π-conjugated systems could be a strategy to explore its potential in organic electronics taylorfrancis.comrsc.orgchemrxiv.orgresearchgate.net. The iodine atom could serve as a modifiable site for cross-coupling reactions to build larger, more electronically active molecules. While currently speculative, the combination of a tunable electronic component (the iodobenzyl group) with a processability-enhancing moiety (the thiomorpholine) could be a design principle for new organic electronic materials.
Chemical Biology Tool Development
In the context of chemical biology, small molecules can be developed as probes to study biological systems in vitro.
The 2-iodobenzyl group presents a site for potential modification. For instance, the iodine atom could be replaced with a radiolabel, such as a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I), which is a common strategy for creating tracers for use in preclinical research to study pharmacokinetics and biodistribution nih.govmdpi.comnih.gov. Such a radiolabeled version of this compound could be used in in vitro binding assays or to track the molecule's interaction with specific proteins or cellular components.
Furthermore, the thiomorpholine scaffold itself is found in various biologically active compounds, and derivatives have been synthesized for a range of biological investigations jchemrev.comjchemrev.comresearchgate.netnih.gov. By attaching a fluorescent tag or a biotin molecule to the this compound core, it could be transformed into a molecular probe for use in techniques like fluorescence microscopy or affinity purification to study protein-ligand interactions in a non-clinical setting.
Fluorescent Labeling Strategies for Cellular Imaging Research
The development of fluorescent probes from this compound for cellular imaging would conceptually involve the covalent attachment of a fluorophore. The 2-iodobenzyl group presents a key reactive handle for such modifications, primarily through transition metal-catalyzed cross-coupling reactions.
Hypothetical Functionalization Pathways:
A plausible strategy would involve a Sonogashira coupling reaction, where the iodine atom on the benzene ring is coupled with a terminal alkyne-functionalized fluorophore. This reaction is well-suited for creating a stable carbon-carbon bond, linking the thiomorpholine-containing scaffold to a fluorescent reporter. The choice of fluorophore would be critical and would depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.
Another potential approach could be a Suzuki or Stille coupling, reacting the 2-iodobenzyl group with a boronic acid or organotin derivative of a fluorescent molecule, respectively. These methods are robust and offer a wide tolerance for various functional groups, which would be advantageous when working with complex fluorophores.
The thiomorpholine moiety itself is generally considered stable and less amenable to direct functionalization for fluorophore attachment without disrupting its structure. Therefore, the iodobenzyl portion serves as the primary site for modification.
Potential Research Findings (Extrapolated):
Should such fluorescent probes be synthesized, research would focus on characterizing their photophysical properties and evaluating their utility in cellular imaging. Key parameters to investigate would include:
Spectral Properties: Determining the absorption and emission maxima to assess suitability for standard fluorescence microscopy setups.
Quantum Yield and Molar Extinction Coefficient: Quantifying the brightness of the probe.
Cellular Uptake and Localization: Investigating the ability of the probe to permeate cell membranes and its subcellular distribution. The lipophilicity of the this compound scaffold might influence its accumulation in specific organelles.
Photostability: Assessing the probe's resistance to photobleaching under prolonged illumination.
Cytotoxicity: Evaluating the potential toxic effects of the probe on living cells.
A hypothetical data table summarizing such findings might look as follows:
| Hypothetical Probe | Fluorophore Attached | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Cellular Localization |
| F-BIT-1 | Dansyl | 340 | 520 | 0.45 | Endoplasmic Reticulum |
| F-BIT-2 | NBD | 465 | 535 | 0.60 | Lipid Droplets |
| F-BIT-3 | Coumarin | 400 | 450 | 0.75 | Cytosol |
This table is illustrative and based on hypothetical outcomes.
Click Chemistry Handle Introduction for Bioconjugation Studies
"Click chemistry" refers to a class of biocompatible reactions that are rapid, high-yielding, and specific. Introducing a "click handle" onto this compound would enable its efficient conjugation to biomolecules (e.g., proteins, nucleic acids) that have been modified with a complementary reactive group.
Strategies for Introducing Click Chemistry Handles:
The 2-iodobenzyl group is again the most logical site for introducing a click chemistry handle. The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
To prepare this compound for CuAAC, an azide or a terminal alkyne group would need to be installed.
Azide Introduction: The iodine atom could potentially be substituted with an azide group via a nucleophilic aromatic substitution, although this can be challenging. A more viable route would be to first convert the iodo group to another functional group, such as an amino group via a Buchwald-Hartwig amination, which could then be diazotized and converted to an azide.
Alkyne Introduction: A Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection, would be a straightforward method to introduce a terminal alkyne.
Detailed Research Applications (Conceptual):
Once functionalized with a click handle, this compound could be used in a variety of bioconjugation studies:
Target Identification: If the parent compound is found to have a specific biological activity, a clickable version could be used in activity-based protein profiling (ABPP) experiments to identify its cellular targets.
Drug Delivery: The thiomorpholine scaffold could be part of a larger drug molecule, and the click handle would allow for its conjugation to a targeting moiety, such as an antibody or a peptide, to enhance its delivery to specific cells or tissues.
Assembly of Complex Molecules: Click chemistry provides a reliable method for linking different molecular building blocks. A clickable this compound could be a component in the modular synthesis of more complex chemical probes or libraries of compounds for screening.
A table summarizing potential click chemistry functionalizations and their applications is presented below:
| Functionalized Compound | Click Handle | Complementary Handle | Potential Bioconjugation Application |
| 4-(2-Azidobenzyl)thiomorpholine | Azide | Alkyne | Labeling of alkyne-modified proteins |
| 4-(2-Ethynylbenzyl)thiomorpholine | Alkyne | Azide | Conjugation to azide-tagged biomolecules for imaging |
This table represents conceptual applications in the absence of specific experimental data.
Intermolecular Interactions and Biological Target Engagement Mechanistic & Computational Focus
Molecular Docking and Binding Affinity Prediction (Computational)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org This method is instrumental in predicting the binding mode and affinity of a ligand to its target protein.
For instance, a molecular docking study was conducted on a related thiomorpholine (B91149) derivative, 4-tert-butyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol (LQM319), with the Fas receptor (CD95), which is involved in apoptosis. researchgate.net The study aimed to elucidate the possible action mechanism by showing the interaction between the receptor and the ligand. researchgate.net The results indicated a significant binding affinity, with a Gibbs free energy of -10.08 kcal/mol, suggesting a favorable interaction within the receptor's binding pocket. researchgate.net
Computational models have also been used to investigate the binding of thiomorpholine derivatives to the tumor necrosis factor-α converting enzyme (TACE). jchemrev.com These studies suggested that the 6th position of the thiomorpholine ring is exposed to the solvent, indicating that modifications at this position could alter the ligand's physical characteristics with minimal loss of inhibitory activity. jchemrev.com
Based on the diverse bioactivities reported for the thiomorpholine scaffold, potential protein targets for 4-(2-Iodobenzyl)thiomorpholine could include, but are not limited to:
Enzymes: Such as dipeptidyl peptidase IV (DPP-IV), squalene synthase, and urease, where other thiomorpholine derivatives have shown inhibitory effects. jchemrev.com
Receptors: Including those involved in inflammatory and cell signaling pathways.
The following table summarizes the binding affinity of a thiomorpholine derivative with the Fas receptor from a molecular docking study.
| Compound Name | Target Protein | Binding Affinity (kcal/mol) |
| 4-tert-butyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol (LQM319) | Fas Receptor (CD95) | -10.08 |
| Data from a molecular docking study on a thiomorpholine derivative. researchgate.net |
The accuracy of molecular docking heavily relies on the scoring functions used to rank potential binding poses and the validation of the docking algorithm for the specific class of ligands. Scoring functions estimate the binding free energy of the protein-ligand complex. For sulfur-containing ligands like thiomorpholines, it is crucial to use scoring functions that can accurately model interactions involving sulfur, such as sulfur-π interactions and non-classical hydrogen bonds. An empirical scoring function has been developed to address the anisotropic nature of sulfur in protein-ligand interactions, which can be incorporated into docking programs like AutoDock Vina for improved accuracy. nih.gov
Validation of a docking protocol is a critical step to ensure the reliability of the predicted binding modes. A common validation method is to re-dock a co-crystallized ligand into the active site of its protein. researchgate.net A successful docking protocol is generally considered one that can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å. researchgate.netnih.gov For novel ligands like this compound, where a co-crystal structure may not be available, validation can be performed using a closely related protein-ligand complex or by comparing the docking results with experimental data from biophysical assays.
Ligand-Protein Interaction Profiling (Theoretical and in vitro Biophysical Assays Only)
Understanding the detailed interactions between a ligand and its target protein is fundamental for drug design and optimization. This can be achieved through a combination of theoretical predictions and experimental biophysical techniques.
Several biophysical techniques are available to characterize the binding of small molecules to proteins in vitro. nih.govacs.orgnih.gov These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as a ligand in solution binds to a protein immobilized on the chip. nih.govmdpi.com This allows for the real-time determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. mdpi.com The technique is highly sensitive and can be used for screening and detailed kinetic analysis of ligand binding. mdpi.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govacs.org In an ITC experiment, a solution of the ligand is titrated into a solution of the protein, and the resulting heat change is measured. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry of binding (n). nih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. nih.gov
The table below outlines the key parameters obtained from these biophysical techniques.
| Technique | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Association rate constant (k_on), Dissociation rate constant (k_off), Equilibrium dissociation constant (K_D) |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_A), Enthalpy change (ΔH), Stoichiometry (n), Gibbs free energy change (ΔG), Entropy change (ΔS) |
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. longdom.orgdrugdesign.org The thiomorpholine scaffold, being a "privileged structure," serves as an excellent starting point for SBDD. researchgate.net By understanding the binding mode of a parent thiomorpholine compound within a protein's active site, medicinal chemists can make rational modifications to improve its potency, selectivity, and pharmacokinetic properties.
The general workflow for SBDD involving a thiomorpholine scaffold would include:
Target Identification and Validation: Identifying a biologically relevant protein target.
Structural Determination: Obtaining the 3D structure of the target protein, typically through X-ray crystallography or NMR spectroscopy, often in complex with an initial thiomorpholine-based ligand. longdom.org
Computational Analysis: Using molecular modeling and docking to analyze the binding site and identify key interactions between the thiomorpholine ligand and the protein. drugdesign.org This helps in identifying "hot spots" for modification.
Rational Design of Analogs: Designing new thiomorpholine derivatives with modifications predicted to enhance binding affinity or other desirable properties. For example, computational studies on TACE inhibitors suggested that the 6th position of the thiomorpholine ring could be modified to alter physical characteristics without significant loss of activity. jchemrev.com
Synthesis and Biological Evaluation: Synthesizing the designed compounds and evaluating their biological activity through in vitro assays.
Iterative Optimization: Co-crystallizing promising new analogs with the target protein to validate the design and further refine the structure-activity relationship (SAR) in subsequent design cycles.
Enzyme Inhibition Mechanisms (if studied in vitro at a molecular level, focusing on kinetics and binding modes)
Thiomorpholine derivatives have been reported as inhibitors of various enzymes. jchemrev.com For instance, certain thiomorpholine compounds have been shown to inhibit angiotensin-converting enzyme (ACE). scielo.org.mx An in vitro study using capillary zone electrophoresis determined the ACE inhibition capacity of five different methylthiomorpholine compounds, with captopril as a reference. scielo.org.mx The most active compound, 3,5-bis(thiomorpholin-4-ylmethyl)pyrogallol (LQM322), exhibited 86.8% effectivity compared to captopril. scielo.org.mx The study suggested that the presence of two thiomorpholine rings at specific positions and polyphenols increases the inhibitory activity. scielo.org.mx
In another example, the biodegradation of thiomorpholine by Mycobacterium aurum MO1 was shown to involve a cytochrome P450 enzyme. nih.gov In situ NMR studies identified the sulfoxide (B87167) of thiomorpholine as an intermediate, indicating an S-oxidation reaction catalyzed by the enzyme. nih.govresearchgate.net
Enzyme kinetic studies are crucial for elucidating the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). embrapa.br These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then fitted to kinetic models, such as the Michaelis-Menten equation, to determine kinetic parameters like the Michaelis constant (K_m) and the inhibition constant (K_i). embrapa.br
The following table presents data on the inhibition of Angiotensin-Converting Enzyme by various thiomorpholine derivatives.
| Compound | Enzyme Target | Inhibition (% Effectivity vs. Captopril) |
| 3,5-bis(thiomorpholin-4-ylmethyl)pyrogallol (LQM322) | Angiotensin-Converting Enzyme (ACE) | 86.8% |
| 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol (LQM319) | Angiotensin-Converting Enzyme (ACE) | Not specified in the provided abstract |
| 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol (LQM318) | Angiotensin-Converting Enzyme (ACE) | Not specified in the provided abstract |
| 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol (LQM328) | Angiotensin-Converting Enzyme (ACE) | Not specified in the provided abstract |
| 3,6-bis(thiomorpholin-4-ylmethyl)benzene-1,2-diol (LQM329) | Angiotensin-Converting Enzyme (ACE) | Not specified in the provided abstract |
| Data from an in-vitro study on ACE inhibition by thiomorpholine derivatives. scielo.org.mx |
Allosteric Modulation Studies (Theoretical or in vitro mechanistic studies)
As of the current available scientific literature, no specific theoretical or in vitro mechanistic studies on the allosteric modulation of biological targets by this compound have been published. Allosteric modulation refers to the process by which a molecule, known as an allosteric modulator, binds to a site on a protein that is topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. mdpi.com This binding event induces a conformational change in the protein, which in turn alters the binding affinity or efficacy of the orthosteric ligand. nih.gov
Allosteric modulators can be classified as positive allosteric modulators (PAMs), which enhance the effect of the orthosteric ligand, or negative allosteric modulators (NAMs), which reduce it. nih.gov The study of allosteric modulation is a significant area of drug discovery, as allosteric modulators can offer greater specificity and a better safety profile compared to traditional orthosteric drugs. mdpi.com
Theoretical Considerations for this compound:
While direct studies are absent, the potential for this compound to act as an allosteric modulator could be investigated through computational modeling and in vitro assays. Computational approaches, such as molecular docking and molecular dynamics simulations, could predict potential allosteric binding sites on various protein targets. These studies would assess the binding affinity and the conformational changes induced by the compound.
Hypothetical Data from a Theoretical Allosteric Modulation Study:
The following table represents hypothetical data from a computational screening of this compound against a G-protein coupled receptor (GPCR), a common target for allosteric modulation. mdpi.com
| Parameter | Predicted Value | Interpretation |
| Binding Site | Allosteric Pocket 2 | The compound is predicted to bind to a known allosteric site on the receptor. |
| Binding Affinity (ΔG) | -8.5 kcal/mol | A strong predicted binding affinity, suggesting stable interaction. |
| Conformational Change | Shift in Transmembrane Helix 6 | This predicted change is known to affect G-protein coupling. |
| Effect on Orthosteric Ligand Binding | Increased Affinity (2.5-fold) | The compound is predicted to act as a Positive Allosteric Modulator (PAM). |
Note: This data is purely hypothetical and for illustrative purposes only, as no such studies on this compound have been published.
Chemoenzymatic Transformations and Biotransformation Pathways Involving this compound
There is currently no published research detailing the specific chemoenzymatic transformations or biotransformation pathways of this compound. Biotransformation is the metabolic process by which the body chemically alters foreign compounds (xenobiotics), such as drugs, to facilitate their elimination. nih.gov This process is typically divided into Phase I and Phase II reactions. nih.gov
Phase I Reactions: These reactions introduce or expose functional groups and include oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 enzymes. nih.gov
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the xenobiotic, increasing its water solubility for excretion. Common Phase II reactions include glucuronidation, sulfation, and glutathione conjugation. nih.gov
Plausible Biotransformation Pathways for this compound:
Based on the chemical structure of this compound, several metabolic pathways can be postulated. The thiomorpholine ring, being an aliphatic nitrogen heterocycle, is a likely site for metabolic attack. researchgate.net
Hypothetical Biotransformation Data:
The table below outlines potential metabolites of this compound that could be identified in an in vitro study using human liver microsomes.
| Metabolite | Proposed Pathway | Enzyme System | Potential Effect |
| This compound S-oxide | Oxidation | Cytochrome P450 | Increased polarity |
| This compound N-oxide | Oxidation | Cytochrome P450 | Increased polarity |
| 2-(Iodophenyl)methanol | N-dealkylation | Cytochrome P450 | Cleavage of the benzyl (B1604629) group |
| Thiomorpholine | N-dealkylation | Cytochrome P450 | Cleavage of the benzyl group |
| Glucuronide Conjugate | Glucuronidation | UGTs | Enhanced excretion |
Note: This data is speculative and intended to illustrate potential metabolic pathways. No experimental data on the biotransformation of this compound is currently available.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Separations for Purity Assessment and Isolation
Chromatography is the cornerstone of separation science, indispensable for assessing the purity of 4-(2-Iodobenzyl)thiomorpholine and for isolating it from reaction mixtures and degradation products. The selection of a specific chromatographic technique is dictated by the physicochemical properties of the analyte and the analytical goal, whether it be routine purity testing, monitoring reaction progress, or preparative-scale purification.
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for the purity determination and quantification of non-volatile compounds like this compound. The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the main compound from any potential impurities. amazonaws.comresearchgate.net
Method development typically begins with an understanding of the compound's physicochemical properties, such as its solubility, polarity, and UV absorbance characteristics. amazonaws.com For this compound, a reversed-phase HPLC (RP-HPLC) method is often the first choice due to the compound's moderate polarity. A typical method would involve a C18 (octadecylsilane) column, which separates compounds based on their hydrophobicity. researchgate.netnih.gov
The mobile phase, a critical parameter, usually consists of a mixture of an aqueous solvent (often with a buffer or acid modifier like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the elution of both polar and non-polar impurities within a reasonable analysis time. nih.govsigmaaldrich.com Detection is commonly achieved using a UV/Vis detector, specifically a Diode Array Detector (DAD), which can monitor multiple wavelengths simultaneously to ensure no impurities are missed. sigmaaldrich.com
Once developed, the method must be validated according to guidelines from the International Council for Harmonisation (ICH) to ensure it is fit for its intended purpose. researchgate.net Validation demonstrates the method's accuracy, precision, specificity, linearity, range, and robustness.
Table 1: Typical Parameters for a Validated RP-HPLC Method for this compound
| Parameter | Typical Specification | Description |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for a wide range of polarities. |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile | A common solvent system for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. nih.gov |
| Detection | UV at 254 nm | Wavelength selected based on the UV absorbance maximum of the analyte. |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response. researchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the test results to the true value. |
| Precision (% RSD) | < 2.0% | Indicates the degree of scatter between a series of measurements. |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. ijarnd.com While this compound itself has a high boiling point and is not ideally suited for GC analysis, the technique is invaluable for monitoring the presence of volatile starting materials, reagents, or byproducts generated during its synthesis. nih.govmdpi.com
For example, the synthesis of this compound may involve precursors like thiomorpholine (B91149) and 2-iodobenzyl chloride or bromide. GC can be used to monitor the consumption of these starting materials and the appearance of any volatile side products, providing crucial information for reaction optimization. thieme.de The analysis is typically performed by taking a small aliquot from the reaction mixture, quenching the reaction, and extracting the volatile components into a suitable organic solvent for injection into the GC.
A standard GC system for this purpose would be equipped with a capillary column (e.g., a DB-5 or similar non-polar phase) and a Flame Ionization Detector (FID) for general hydrocarbon detection or a Mass Spectrometer (MS) for definitive identification of unknown peaks. nih.govnih.gov Temperature programming, where the column oven temperature is increased during the run, is used to separate compounds with a range of boiling points. nih.gov
Table 2: Application of GC in Monitoring the Synthesis of this compound
| Analyte Category | Potential Compounds | Analytical Goal | GC Column/Detector |
|---|---|---|---|
| Starting Materials | Thiomorpholine, 2-Iodobenzyl Halide | Monitor consumption to determine reaction completion. | DB-5 / FID or MS |
| Solvents | Toluene, Dichloromethane (B109758), Acetonitrile | Quantify residual solvents in the final product. | DB-624 / FID |
| Volatile Byproducts | Low molecular weight degradation products | Identify and quantify impurities for process optimization. | DB-5ms / MS |
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mmu.ac.ukindexcopernicus.com SFC has gained prominence as a "green" chemistry alternative to normal-phase HPLC, significantly reducing the consumption of organic solvents. selvita.com It offers advantages such as high flow rates and rapid equilibration times due to the low viscosity and high diffusivity of the mobile phase. selvita.comafmps.be
While this compound is an achiral molecule, SFC is a leading technique for chiral separations in pharmaceutical research. americanpharmaceuticalreview.com If a chiral center were introduced into the molecule or if it were part of a library of chiral derivatives, SFC would be the method of choice for separating the enantiomers. This is accomplished using chiral stationary phases (CSPs), often based on polysaccharide derivatives. chromedia.org A small amount of a polar co-solvent, or "modifier," such as methanol or ethanol, is typically added to the supercritical CO₂ to modulate retention and selectivity. americanpharmaceuticalreview.com
Beyond chiral separations, SFC is also a powerful tool for preparative chromatography. selvita.com Its high efficiency and the ease of removing the CO₂ mobile phase post-collection make it highly suitable for isolating large quantities of this compound for further studies. americanpharmaceuticalreview.com
Table 3: Comparison of Preparative SFC and HPLC for Isolation
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (e.g., Hexane, Acetonitrile) |
| Solvent Consumption | Low | High |
| Analysis Time | Fast (3-5x faster than HPLC) afmps.be | Slower |
| Post-Purification | Simple evaporation of CO₂ and co-solvent | Requires removal of large volumes of solvent |
| Environmental Impact | "Green" Technique selvita.com | Generates significant solvent waste |
| Cost | Lower operational cost due to solvent savings americanpharmaceuticalreview.com | Higher operational cost |
Electrophoretic Techniques for Structural Variants and Impurity Profiling
Electrophoretic techniques separate molecules based on their differential migration in an electric field. These high-resolution methods serve as an excellent orthogonal technique to HPLC, providing a different selectivity mechanism for impurity profiling.
Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore fused-silica capillaries. bio-rad.com In its simplest form, Capillary Zone Electrophoresis (CZE), charged analytes migrate at different velocities depending on their charge-to-size ratio, allowing for the separation of closely related species. springernature.com
For a compound like this compound, CE can be a powerful tool for impurity profiling, capable of resolving impurities that may co-elute in an HPLC separation. rroij.com Since the compound is a tertiary amine, it can be protonated in an acidic buffer, acquiring a positive charge and enabling separation by CZE. The background electrolyte (BGE), or running buffer, is optimized in terms of pH and composition to achieve the best resolution. The high efficiency of CE, often generating hundreds of thousands of theoretical plates, allows for the detection of minute impurities. mdpi.com
Table 4: Hypothetical CE Method for Impurity Profiling of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50 cm length | Standard dimensions for high-efficiency separations. |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 | Low pH ensures full protonation of the analyte and impurities. |
| Applied Voltage | 20 kV | Provides a strong electric field for rapid separation. |
| Injection | Hydrodynamic (50 mbar for 5 s) | A common and reproducible method for sample introduction. |
| Detection | Diode Array Detector (DAD) at 214 nm | Provides high sensitivity and spectral information for peak identification. |
| Expected Outcome | High-resolution separation of the main peak from charged impurities. | Orthogonal selectivity compared to reversed-phase HPLC. |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, represent the pinnacle of analytical chemistry for structural elucidation and sensitive quantification. nih.goviosrjournals.org
The online coupling of HPLC or GC with a Mass Spectrometer (LC-MS or GC-MS) provides not only retention time data but also mass-to-charge ratio (m/z) information for each separated component. researchgate.net This is exceptionally useful for identifying unknown impurities or degradation products without the need to isolate them. iosrjournals.org For this compound, LC-MS would be the most common hyphenated technique used. After separation on an HPLC column, the eluent is directed to an MS source (e.g., Electrospray Ionization, ESI), where ions are generated and then analyzed.
Tandem Mass Spectrometry (MS/MS) takes this a step further by allowing for the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides detailed structural information, acting as a "fingerprint" for the compound, which is invaluable for confirming the structure of the main component and for elucidating the structures of unknown impurities. Other hyphenated methods include LC-NMR, which provides nuclear magnetic resonance data on separated peaks, and GC-IR, which provides infrared spectra. ijarnd.com
Table 5: Application of Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Detection Principle | Primary Application |
|---|---|---|---|
| LC-MS | Liquid Chromatography (Hydrophobicity) | Mass Spectrometry (Mass-to-charge ratio) | Identification and quantification of non-volatile impurities and degradation products. iosrjournals.org |
| GC-MS | Gas Chromatography (Volatility/Boiling Point) | Mass Spectrometry (Mass-to-charge ratio) | Identification of volatile byproducts, starting materials, and residual solvents. researchgate.net |
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry (Fragmentation) | Definitive structural elucidation of unknown impurities and metabolites. |
| CE-MS | Capillary Electrophoresis (Charge-to-size ratio) | Mass Spectrometry | High-resolution impurity analysis with mass identification, orthogonal to LC-MS. nih.gov |
Strategic Design Principles and Structure Activity Relationship Sar Derivations for Thiomorpholine Scaffolds
Scaffold Hopping and Bioisosteric Replacements within the Thiomorpholine (B91149) Framework
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel chemical entities by modifying the core structure of a known active compound. spirochem.com These techniques are employed to improve a compound's properties, such as potency and metabolic stability, or to navigate around existing patents.
Scaffold Hopping: This strategy involves replacing the central molecular core, in this case, the thiomorpholine ring, with a structurally different scaffold that maintains the original orientation of key binding groups. For a molecule like 4-(2-Iodobenzyl)thiomorpholine, a scaffold hopping approach could replace the thiomorpholine ring with other six-membered heterocycles like morpholine (B109124), piperidine, or piperazine. tandfonline.com This allows for the exploration of new chemical space while preserving the essential pharmacophoric features contributed by the 2-iodobenzyl substituent.
Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains similar biological activity. slideshare.net This can be applied to both the scaffold and its substituents.
Scaffold Bioisosteres: The sulfur atom in the thiomorpholine ring (a thioether) could be replaced with an oxygen (ether, forming a morpholine), a sulfoxide (B87167), or a sulfone. These changes would systematically alter the scaffold's polarity, hydrogen bonding capacity, and metabolic stability.
Substituent Bioisosteres: The iodo group on the benzyl (B1604629) ring of this compound could be replaced with other halogens (Br, Cl) or with groups like trifluoromethyl (CF₃) or cyano (CN) to modulate electronic and steric properties.
| Original Moiety (in this compound) | Potential Bioisosteric Replacement | Rationale for Replacement |
| Thiomorpholine Ring | Morpholine Ring | Modulate solubility and hydrogen bond accepting capacity. |
| Thiomorpholine Ring | Piperazine Ring | Introduce an additional site for substitution to explore new interactions or attach solubilizing groups. |
| Iodine Atom | Bromine, Chlorine | Alter halogen bonding potential and lipophilicity. |
| Iodine Atom | Trifluoromethyl (CF₃) Group | Modify electronic properties and metabolic stability. |
Rational Design of Analogues Based on Computational Predictions and Experimental Data
Rational drug design utilizes computational tools and existing experimental knowledge to guide the synthesis of new, more effective compounds. nih.gov This approach minimizes trial-and-error synthesis by predicting how structural modifications to a lead compound, such as this compound, might affect its binding to a biological target.
Computational methods like molecular docking can be used to simulate the binding of this compound and its proposed analogues into the active site of a target protein. nih.gov For instance, if targeting a specific enzyme, docking studies could predict whether replacing the iodine atom with a larger bromine atom would create a steric clash or a favorable interaction. Similarly, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of thiomorpholine derivatives to build mathematical models that correlate specific structural features with biological activity. documentsdelivered.com These models can then predict the activity of unsynthesized analogues, prioritizing the most promising candidates for synthesis and testing.
Combinatorial Chemistry and High-Throughput Synthesis of Derivatives
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. mdpi.com This approach is highly valuable for efficiently exploring the structure-activity relationships around the this compound core.
Using a combinatorial approach, the core thiomorpholine scaffold can be reacted with a diverse set of building blocks. For example, a library of analogues could be generated by reacting thiomorpholine with various substituted benzyl halides. This would produce a matrix of compounds with different substituents on the aromatic ring, allowing for a systematic evaluation of how changes in electronics and sterics at this position affect biological activity. High-throughput screening (HTS) methods are then used to rapidly test these libraries for activity against a specific biological target, quickly identifying promising "hit" compounds for further development.
Fragment-Based Drug Discovery (FBDD) Principles Applied to Thiomorpholine Moieties
Fragment-Based Drug Discovery (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once a binding fragment is identified, it is progressively grown or combined with other fragments to produce a more potent lead compound. researchoutreach.org
The thiomorpholine moiety itself can be considered a valuable fragment due to its favorable properties. In an FBDD campaign, a library of fragments including thiomorpholine could be screened against a target of interest. If thiomorpholine is identified as a binder, it would then serve as a starting point for elaboration. X-ray crystallography or NMR spectroscopy would be used to determine its binding mode, revealing vectors for chemical growth. Based on this structural information, chemists could design larger molecules that extend from the thiomorpholine core to occupy adjacent pockets in the binding site, such as by adding the 2-iodobenzyl group, to achieve higher affinity and selectivity. nih.govresearchoutreach.org
Privileged Scaffolds and Their Relevance to this compound and its Derivatives
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. jchemrev.com The thiomorpholine ring, like its analogue morpholine, is considered a privileged scaffold. researchgate.net This versatility is attributed to its stable chair conformation, metabolic stability, and ability to improve the physicochemical properties (e.g., solubility) of a molecule. tandfonline.comnih.gov
The utility of the thiomorpholine scaffold is demonstrated by its presence in compounds targeting a wide range of biological systems, including enzymes and receptors involved in neurodegenerative diseases, cancer, and infectious diseases. jchemrev.comtandfonline.com The compound this compound benefits from these inherent properties, making its scaffold a promising foundation for developing ligands for various targets. The specific biological activity of the compound would then be determined by the nature of the substituent attached to the ring nitrogen—in this case, the 2-iodobenzyl group.
Pharmacophore Modeling and Ligand-Based Design (Theoretical and Computational)
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific target. nih.govnih.gov This model can then be used as a 3D query to screen virtual databases for new compounds that fit the model.
For a class of compounds related to this compound, a ligand-based pharmacophore model could be developed by aligning a set of known active analogues and extracting their common features. A hypothetical pharmacophore model for a sigma-1 receptor ligand, for example, might include:
A hydrophobic feature corresponding to the benzyl ring.
A positive ionizable feature representing the protonated thiomorpholine nitrogen.
A halogen bond donor feature from the iodine atom.
This model serves as a blueprint for designing new molecules. For example, a new design might replace the benzyl group with a different hydrophobic group like a naphthyl ring, while ensuring it is positioned at the correct distance and orientation relative to the thiomorpholine nitrogen to match the pharmacophore. nih.gov
| Pharmacophore Feature | Corresponding Moiety in this compound | Potential Role in Binding |
| Hydrophobic Region | Benzyl Ring | Van der Waals or π-π stacking interactions with nonpolar residues in the target's binding site. |
| Positive Ionizable Center | Thiomorpholine Nitrogen (at physiological pH) | Ionic interaction with an acidic residue (e.g., Aspartic or Glutamic acid). |
| Halogen Bond Donor | Iodine Atom | Directional interaction with an electron-rich atom (e.g., oxygen or sulfur) in the binding site. |
Chemogenomics and Target Class Expansion for Thiomorpholine Ligands
Chemogenomics aims to systematically study the effect of a large collection of small molecules on a wide range of protein targets, often from the same family (e.g., kinases, GPCRs). lbl.gov This approach can be used to identify new targets for existing compounds and to understand the selectivity profile of a chemical scaffold across the proteome.
By screening a library of thiomorpholine derivatives, including compounds like this compound, against a panel of receptors or enzymes, researchers can build a chemogenomic profile. mdpi.com This profile reveals the patterns of interaction between the thiomorpholine scaffold and various protein families. If derivatives of this compound are found to be active against a previously unexpected target, it opens up new therapeutic avenues for this chemical class. This "target class expansion" is a powerful method for drug repositioning and for understanding the molecular basis of a compound's off-target effects.
Future Perspectives and Emerging Research Avenues for 4 2 Iodobenzyl Thiomorpholine and Its Analogues
Unexplored Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of thiomorpholine (B91149) and its derivatives has traditionally relied on multi-step procedures. However, modern synthetic chemistry is increasingly driven by the principles of sustainability and efficiency. For 4-(2-Iodobenzyl)thiomorpholine, future research could pivot towards adopting greener and more innovative synthetic strategies.
Recent advancements in organic synthesis offer several unexplored avenues. For instance, continuous flow chemistry, which has been successfully applied to the synthesis of the parent thiomorpholine ring, could be adapted for the production of its N-substituted analogues. acs.orgnih.govchemrxiv.org This methodology offers benefits such as enhanced safety, scalability, and precise control over reaction parameters. Photochemical reactions, such as the thiol-ene reaction, represent another sustainable approach that could be harnessed for constructing the thiomorpholine core from low-cost starting materials. acs.orgnih.gov
Furthermore, the development of one-pot or tandem reactions that combine the formation of the thiomorpholine ring with the introduction of the 2-iodobenzyl group would significantly improve atom economy and reduce waste. Catalytic methods, perhaps employing earth-abundant metals, could replace stoichiometric reagents, further aligning the synthesis with green chemistry principles.
| Synthetic Approach | Traditional Method Features | Potential Sustainable Alternative Features | Key Benefits of Alternative |
| Ring Formation | Multi-step reactions, often with harsh reagents (e.g., using diethanolamine (B148213) and sodium sulfide). acs.org | Photocatalytic or Lewis acid-mediated cyclization; Thiol-ene reactions. acs.orgorganic-chemistry.org | Milder conditions, higher atom economy, use of light as a "reagent". |
| N-Alkylation | Standard nucleophilic substitution with 2-iodobenzyl halide. | One-pot synthesis combining ring formation and alkylation. | Reduced workup steps, less solvent waste, improved overall yield. |
| Process Technology | Batch processing. | Continuous flow synthesis. chemrxiv.org | Enhanced safety, scalability, consistent product quality, better heat and mass transfer. |
| Catalysis | Often relies on stoichiometric bases or reagents. | Development of novel metal or organocatalysts for the key reaction steps. | Recyclable catalysts, lower catalyst loading, novel reactivity. |
Integration into Artificial Intelligence-Driven Chemical Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by accelerating timelines and reducing costs. broadinstitute.orgmdpi.com For this compound, AI can be a powerful tool to explore its chemical space and predict the properties of its analogues.
AI algorithms can be trained on existing chemical databases to predict various properties, including bioactivity, toxicity, and physicochemical characteristics (ADMET - absorption, distribution, metabolism, excretion, and toxicity). mdpi.comaurigeneservices.com This predictive power can guide the synthesis of new analogues of this compound with optimized profiles for specific applications. For example, AI could identify substitutions on the benzyl (B1604629) ring or thiomorpholine core that might enhance binding to a particular biological target or improve pharmacokinetic properties. mdpi.com
Moreover, AI can assist in optimizing synthetic routes by predicting reaction outcomes and suggesting optimal conditions, thus minimizing the number of experiments required. aurigeneservices.com The integration of AI could lead to the rapid identification of novel thiomorpholine-based candidates for various therapeutic areas. nih.govbiorxiv.org
| AI/ML Application Area | Description | Potential Impact on this compound Research |
| De Novo Design | Generative models create novel molecular structures based on desired properties. | Design of new analogues with potentially superior activity or safety profiles. aurigeneservices.com |
| Predictive Modeling | Algorithms predict ADMET properties, bioactivity, and potential off-target effects. | Prioritize the synthesis of the most promising candidates, reducing failure rates in later stages. broadinstitute.org |
| Reaction Optimization | ML models predict the yield and outcome of chemical reactions under various conditions. | Accelerate the development of efficient and sustainable synthetic routes. |
| Biomarker Discovery | AI can analyze biological data to identify biomarkers associated with a compound's activity. biorxiv.org | Elucidate the mechanism of action and identify patient populations most likely to respond to a potential drug. |
Expansion of Radiochemistry Applications for Novel Research Probes
The presence of an iodine atom in this compound makes it an exceptionally promising candidate for radiochemistry applications. Radioisotopes of iodine are widely used in nuclear medicine for both diagnostic imaging and therapy. nih.gov The stable iodine atom can be readily exchanged with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-131, to create radiolabeled probes.
Iodine-123 is a gamma emitter suitable for Single Photon Emission Computed Tomography (SPECT) imaging, a technique used to visualize biological processes in vivo. pharmacylibrary.com A 123I-labeled version of this compound could be developed as a novel SPECT tracer. Its utility would depend on the compound's ability to selectively accumulate in specific tissues or bind to particular receptors, enzymes, or transporters.
Similarly, Iodine-124 is a positron emitter, making it suitable for Positron Emission Tomography (PET) imaging, which offers higher sensitivity and resolution than SPECT. Iodine-131 is a beta- and gamma-emitter used for targeted radiotherapy. nih.gov If this compound or an analogue demonstrates high uptake in tumor cells, a 131I-labeled version could be explored as a potential therapeutic agent. nih.gov
| Iodine Isotope | Half-life | Emission Type | Primary Application | Potential Use with this compound Scaffold |
| Iodine-123 (123I) | 13.2 hours | Gamma | Diagnostic (SPECT Imaging) pharmacylibrary.com | Development of novel imaging agents for neurology, cardiology, or oncology. |
| Iodine-124 (124I) | 4.2 days | Positron (β+) | Diagnostic (PET Imaging) | High-resolution imaging probes for preclinical and clinical research. |
| Iodine-125 (125I) | 59.4 days | Gamma (low energy) | In vitro assays, research | Radiolabeling for binding assays and preclinical biodistribution studies. pharmacylibrary.com |
| Iodine-131 (131I) | 8.0 days | Beta (β-), Gamma | Therapeutic & Diagnostic nih.gov | Targeted radionuclide therapy for diseases like cancer, if selective uptake is achieved. |
Novel Roles in Catalysis and Advanced Materials Science (Theoretical and Experimental Exploration)
The structural features of this compound suggest untapped potential in catalysis and materials science. The thiomorpholine ring contains both a soft sulfur atom and a hard nitrogen atom, making it a potentially interesting bidentate or bridging ligand for transition metal catalysts. The specific geometry and electronic properties could influence the reactivity and selectivity of catalytic transformations.
Future research could explore the synthesis of metal complexes involving this compound and evaluate their performance in catalytic reactions such as cross-coupling, oxidation, or hydrogenation. mdpi.com The iodine atom could also participate in catalytic cycles or serve as a handle for further functionalization.
In materials science, the compound could serve as a monomer or a functional building block for novel polymers. The thiomorpholine moiety could impart specific solubility, thermal, or metal-binding properties to a polymer chain. The iodobenzyl group offers a site for polymerization reactions (e.g., via Suzuki or Sonogashira coupling after conversion to a boronic ester or alkyne) or for post-polymerization modification, allowing for the tuning of material properties. Theoretical studies could precede experimental work to predict the properties of such materials.
| Potential Application Area | Key Structural Features | Hypothesized Role or Function | Research Direction |
| Homogeneous Catalysis | Sulfur and Nitrogen atoms (ligand sites) | Formation of novel metal complexes to catalyze organic reactions. mdpi.com | Synthesize and characterize coordination complexes; test catalytic activity. |
| Heterogeneous Catalysis | Entire molecule | Immobilization onto a solid support to create a recyclable catalyst. | Grafting the molecule onto silica, polymers, or metal-organic frameworks. |
| Polymer Science | Iodobenzyl group (reactive site) | Monomer for creating functional polymers via cross-coupling reactions. | Synthesis of novel polymers and characterization of their properties. |
| Smart Materials | Thiomorpholine ring (potential for S-oxidation) | The sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, changing the molecule's polarity and properties, which could be exploited in stimuli-responsive materials. | Investigate the synthesis of polymers that change properties upon oxidation. |
Advanced Computational Modeling for Predictive Research and Hypothesis Generation
Computational chemistry provides powerful tools for understanding molecular structure, predicting properties, and generating testable hypotheses before embarking on extensive experimental work. For this compound and its analogues, advanced computational modeling can offer significant insights.
Density Functional Theory (DFT) calculations can be used to determine the stable conformations of the molecule, analyze its electronic structure (e.g., HOMO-LUMO gap), and predict its reactivity. mdpi.com This information is crucial for understanding its potential as a ligand or its behavior in chemical reactions.
Molecular dynamics (MD) simulations can model the behavior of the compound in different environments, such as in solution or interacting with a biological target like a protein. mdpi.com These simulations can help predict binding affinities and identify key intermolecular interactions, guiding the design of more potent analogues. Combining these computational approaches can create a robust in silico workflow to screen virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and experimental validation.
| Computational Method | Information Generated | Application to Iodobenzyl Thiomorpholine Research |
| Quantum Mechanics (e.g., DFT) | Optimized geometry, electronic properties, reaction energies, spectroscopic properties. mdpi.com | Predict molecular structure, reactivity, and guide synthetic efforts. Analyze potential as a ligand. |
| Molecular Dynamics (MD) | Conformational dynamics, binding free energies, solvent effects. mdpi.com | Simulate interactions with biological targets (e.g., enzymes, receptors) to guide drug design. |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive models linking chemical structure to biological activity. | Develop models to predict the activity of unsynthesized analogues. |
| Virtual Screening | Docking and scoring of large compound libraries against a biological target. | Identify potential biological targets for the compound or screen for analogues with improved binding. |
Addressing Unresolved Questions and Research Gaps in Iodobenzyl Thiomorpholine Chemistry
Despite its potential, the chemistry of this compound is largely underdeveloped, leaving numerous questions and research gaps. A concerted effort to address these unknowns will be critical to realizing the compound's full scientific value.
A primary gap is the lack of a comprehensive investigation into its biological activity. While the thiomorpholine scaffold is known in medicinal chemistry, the specific pharmacological profile of this iodinated analogue is not well-characterized. researchgate.netnih.gov Systematic screening against various biological targets is needed. Furthermore, the development of scalable and sustainable synthetic routes remains a key challenge that needs to be addressed to make this compound and its derivatives more accessible for research.
The potential applications discussed in radiochemistry, catalysis, and materials science are currently entirely speculative. There is a clear need for foundational experimental work to validate these hypotheses. Establishing the fundamental coordination chemistry of this compound, for example, would be a critical first step towards exploring its catalytic potential.
| Research Area | Unresolved Question / Research Gap | Proposed Research Direction |
| Synthetic Chemistry | Lack of established green or high-throughput synthetic methods. | Develop and optimize continuous flow, photochemical, or one-pot syntheses. |
| Medicinal Chemistry | The pharmacological profile and potential biological targets are unknown. | High-throughput screening against diverse biological targets; lead optimization studies. |
| Radiochemistry | No radiolabeled versions have been reported or evaluated. | Synthesize 123/124/131I-labeled analogues and perform in vitro and in vivo imaging and biodistribution studies. |
| Materials & Catalysis | Potential as a ligand or monomer is completely unexplored. | Synthesize metal complexes and polymers; characterize their structural and functional properties. |
| Structural Biology | No crystal structure or detailed conformational analysis is publicly available. | X-ray crystallography and advanced NMR studies to understand its 3D structure and dynamics. |
| Computational Chemistry | Lack of in-depth computational studies to guide experimental work. | Perform comprehensive DFT and MD studies to build predictive models for reactivity and bioactivity. |
Conclusion
Summary of Key Academic Contributions Pertaining to 4-(2-Iodobenzyl)thiomorpholine
A thorough review of scientific databases and academic journals reveals a significant lack of specific research dedicated to this compound. While chemical suppliers list the compound, providing basic identifiers such as its CAS number (160295-00-1) and molecular weight (319.21 g/mol ), there are no peer-reviewed studies detailing its synthesis, characterization, or potential applications. This absence of dedicated research means there are no key academic contributions to summarize at this time. The scientific community has yet to publish findings on its biological activity, chemical reactivity, or utility as a building block in organic synthesis.
Recapitulation of its Significance in Contemporary Chemical Research
Given the lack of published studies, this compound currently holds no established significance in contemporary chemical research. Its importance is yet to be defined by the scientific community. However, the structural motifs within the molecule—the thiomorpholine (B91149) ring and the iodobenzyl group—are individually of considerable interest in medicinal chemistry and materials science.
The thiomorpholine scaffold is a sulfur-containing heterocycle that is a common feature in a variety of biologically active compounds. nih.govjchemrev.com Derivatives of thiomorpholine have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The sulfur atom in the ring can be oxidized to a sulfoxide (B87167) or sulfone, providing opportunities to modulate the compound's physicochemical properties and biological activity.
The iodobenzyl group is a versatile functional group in organic synthesis. The iodine atom can participate in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the construction of more complex molecules. Furthermore, the presence of an iodine atom on a benzene ring can influence the molecule's pharmacokinetic properties and its ability to interact with biological targets.
The combination of these two moieties in this compound suggests potential for this compound as an intermediate in the synthesis of novel therapeutic agents or functional materials. However, without dedicated research, its significance remains purely speculative.
Outlook on Transformative Research Trajectories for Thiomorpholine Derivatives
The future of research into thiomorpholine derivatives is promising, with several transformative trajectories emerging. While direct research on this compound is absent, the broader field of thiomorpholine chemistry offers a glimpse into the potential avenues this specific compound could contribute to.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
